1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Descripción
BenchChem offers high-quality 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(10(2)16)8-14-15(9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKVULQFAWKJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone: Structure, Properties, and Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the N-substituted pyrazole derivative, 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. This document details the chemical structure, physicochemical properties, and a robust, well-established synthetic protocol for the title compound. Furthermore, it delves into the principles of its spectroscopic characterization, providing predicted data to aid in structural verification. Finally, potential applications in drug discovery are discussed, highlighting the promise of this scaffold as a basis for developing novel therapeutics, particularly as tubulin polymerization inhibitors.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its versatile chemical nature and its core presence in a wide array of compounds with significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties, making it an ideal template for designing targeted therapeutic agents. The subject of this guide, 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, incorporates key structural motifs—a substituted aryl group at the N1 position and an acyl group at C4—that are frequently associated with potent bioactivity.
Chemical Identity and Structure
The unambiguous identification and structural understanding of a compound are paramount for any research and development endeavor. This section outlines the fundamental identifiers for 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone.
Chemical Structure:
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one | N/A |
| Molecular Formula | C₁₃H₁₄N₂O₂ | |
| Molecular Weight | 230.26 g/mol | |
| CAS Number | Not explicitly assigned. Note: Related structures have distinct CAS numbers (e.g., 1015846-09-9 for the 5-des-methyl analog).[5][6] | N/A |
| MDL Number | MFCD00103215 | |
| PubChem Substance ID | 329816240 | |
| SMILES | O=C(C)C1=C(C)N(N=C1)C2=CC=C(OC)C=C2 | |
| InChI Key | JEKVULQFAWKJBG-UHFFFAOYSA-N |
The structure features a 1,4,5-trisubstituted pyrazole core. The N1-position is occupied by an electron-donating 4-methoxyphenyl group, which can influence the electronic density of the pyrazole ring and participate in π-stacking interactions. The C4-position is functionalized with an electron-withdrawing acetyl (ethanone) group, a common pharmacophore that can act as a hydrogen bond acceptor. The C5-methyl group provides steric bulk and can influence the overall conformation and binding affinity of the molecule.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.[][8] Such predictions are crucial for guiding purification, characterization, and formulation efforts.
Table 2: Physical and Predicted Properties
| Property | Value / Prediction | Notes |
| Appearance | Solid | |
| Melting Point | Prediction requires experimental determination. | Melting point is influenced by crystal packing and intermolecular forces.[] |
| Boiling Point | Prediction requires experimental determination. | High molecular weight suggests a high boiling point, likely with decomposition. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and poorly soluble in water. | The combination of the aromatic rings and the polar ketone/ether groups dictates solubility. |
| LogP | ~2.5 - 3.5 (Predicted) | Indicates moderate lipophilicity, a key parameter for drug-likeness. |
Spectroscopic Profile for Structural Verification
The following sections describe the expected spectroscopic signatures essential for confirming the identity and purity of synthesized 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone.
The proton NMR spectrum is expected to be highly informative, with distinct signals for each unique proton environment.
-
δ 7.8-8.2 ppm (s, 1H): A singlet corresponding to the C3-H proton on the pyrazole ring.
-
δ 7.4-7.6 ppm (d, 2H, J ≈ 9.0 Hz): A doublet for the two aromatic protons on the methoxyphenyl ring that are ortho to the pyrazole ring.
-
δ 6.9-7.1 ppm (d, 2H, J ≈ 9.0 Hz): A doublet for the two aromatic protons on the methoxyphenyl ring that are meta to the pyrazole ring.
-
δ 3.8-3.9 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) group protons.
-
δ 2.4-2.6 ppm (s, 3H): A singlet for the acetyl methyl (CH₃-C=O) protons.
-
δ 2.3-2.5 ppm (s, 3H): A singlet for the C5-methyl (CH₃-C=N) protons on the pyrazole ring.
The carbon NMR spectrum will complement the ¹H NMR data for unambiguous structural confirmation.
-
δ ~195 ppm: Carbonyl carbon (C=O) of the acetyl group.
-
δ ~160 ppm: Quaternary carbon of the methoxyphenyl ring attached to the oxygen atom.
-
δ ~150 ppm: C5 of the pyrazole ring (attached to the methyl group).
-
δ ~140 ppm: C3 of the pyrazole ring.
-
δ ~125-130 ppm: Aromatic CH carbons ortho to the pyrazole ring.
-
δ ~115-120 ppm: Quaternary carbon (C4) of the pyrazole ring.
-
δ ~114 ppm: Aromatic CH carbons meta to the pyrazole ring.
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~30 ppm: Acetyl methyl carbon.
-
δ ~15 ppm: C5-methyl carbon.
IR spectroscopy is useful for identifying key functional groups. The spectrum is expected to show strong characteristic absorption bands.
-
~1675 cm⁻¹: A strong absorption due to the C=O stretching vibration of the aryl ketone.
-
~1590-1610 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole and phenyl rings.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
-
~2900-3100 cm⁻¹: C-H stretching from the aromatic and methyl groups.[9]
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected M+•: m/z = 230.11 (for C₁₃H₁₄N₂O₂). High-resolution mass spectrometry (HRMS) should confirm this exact mass.
-
Key Fragmentation: A prominent fragment would be the loss of the acetyl group ([M-43]⁺), resulting in a peak at m/z = 187.10.
Synthesis and Purification
The construction of the 1,4,5-trisubstituted pyrazole core can be efficiently achieved through the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction.[10][11][12] This method involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[13]
Synthetic Strategy and Workflow
The chosen strategy is a regioselective Knorr condensation. The key disconnection is between the two nitrogen atoms of the pyrazole ring, leading back to (4-methoxyphenyl)hydrazine and an appropriate 1,3,5-tricarbonyl equivalent, such as 2,4-diacetyl-3-oxopentanoate or a more stable precursor. The regioselectivity is generally controlled by the differential reactivity of the carbonyl groups in the β-dicarbonyl partner.[14][15]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanone [cymitquimica.com]
- 6. nextsds.com [nextsds.com]
- 8. researchgate.net [researchgate.net]
- 9. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Structural Elucidation and Analytical Validation of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone: A Comprehensive Guide
Executive Summary
In modern drug discovery and medicinal chemistry, pyrazole derivatives serve as highly privileged pharmacophores, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. The compound 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone represents a highly functionalized intermediate featuring a 1,4,5-trisubstituted pyrazole core.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. Here, we will deconstruct the exact molecular weight and chemical formula of this compound, explain the causality behind its mass spectrometric behavior, and provide a self-validating analytical protocol for its structural verification using High-Resolution Mass Spectrometry (HRMS)[1][2].
Structural Deconstruction & Cheminformatics
To understand the analytical profile of a compound, we must first deconstruct its molecular architecture. The molecule is built upon a 1H-pyrazole core, substituted at three distinct positions:
-
N1 Position: A 4-methoxyphenyl group ( −C7H7O )
-
C5 Position: A methyl group ( −CH3 )
-
C4 Position: An acetyl/ethanone group ( −C2H3O )
By aggregating the core pyrazole ring ( C3HN2 ) with these substituents, we derive the exact chemical formula: C13H14N2O2 .
Causality in Mass Calculations: Average vs. Monoisotopic Mass
In laboratory practice, distinguishing between average molecular weight and exact monoisotopic mass is critical.
-
Average Molecular Weight (230.26 g/mol ): This value accounts for the natural terrestrial abundance of heavier isotopes (e.g., 13C , 15N ). It is the metric used for bulk stoichiometric calculations during the synthetic assembly of the compound.
-
Exact Monoisotopic Mass (230.1055 Da): This value is calculated using only the mass of the most abundant, lowest-mass isotopes ( 12C , 1H , 14N , 16O ). Because HRMS instruments resolve individual isotopic peaks, the monoisotopic mass is the absolute target for structural elucidation[3][4].
Quantitative Data Summary
The following table summarizes the core physicochemical and analytical metrics required for both synthetic and analytical workflows.
| Metric | Value | Causality / Application in Laboratory Workflows |
| Chemical Formula | C13H14N2O2 | Defines the absolute atomic composition for elemental analysis. |
| Average Molecular Weight | 230.26 g/mol | Utilized for calculating molarity, yield, and synthetic stoichiometry. |
| Exact Monoisotopic Mass | 230.1055 Da | The theoretical baseline for HRMS detection and mass defect filtering. |
| Theoretical [M+H]+ m/z | 231.1128 | The primary target ion detected in positive Electrospray Ionization (ESI+). |
| Number of Heavy Atoms | 17 | Influences the topological polar surface area (TPSA) and lipophilicity. |
Analytical Validation Protocol (LC-HRMS)
To verify the successful synthesis of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, analytical chemists employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
The following step-by-step methodology is designed as a self-validating system . Every parameter is chosen with a specific physical or chemical causality to eliminate false positives from isobaric impurities (compounds with the same nominal mass but different exact masses)[2][4].
Step 1: Analyte Solubilization and Matrix Preparation
-
Action: Dissolve the synthesized compound in LC-MS grade methanol to achieve a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Causality: Methanol ensures the complete dissolution of the moderately lipophilic pyrazole core. Matching the final diluent to the initial UHPLC mobile phase conditions prevents the "solvent effect," thereby avoiding chromatographic peak broadening and ensuring sharp peak integration.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.
-
Causality: The C18 stationary phase interacts strongly with the hydrophobic 4-methoxyphenyl and methyl moieties. The gradient efficiently elutes the compound while separating it from highly polar unreacted precursors (e.g., 4-methoxyphenylhydrazine).
Step 3: Electrospray Ionization (ESI+)
-
Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and utilize heated nitrogen as the desolvation gas.
-
Causality: The 0.1% Formic Acid in the mobile phase acts as a vital proton donor. The basic nitrogen atom in the pyrazole ring (specifically the unsubstituted N2 position) readily accepts a proton, driving the near-quantitative formation of the [M+H]+ pseudomolecular ion.
Step 4: High-Resolution Mass Acquisition
-
Action: Acquire MS1 spectra using an Orbitrap or Q-TOF mass analyzer set to a resolving power of at least 70,000 (at m/z 200).
-
Causality: High resolution is mandatory to separate the target [M+H]+ ion (m/z 231.1128) from background matrix interferences that might share the same nominal mass (m/z 231) but differ in their exact decimal mass[3].
Step 5: Data Processing and Self-Validation
-
Action: Extract the ion chromatogram (XIC) for m/z 231.1128 using a strict mass tolerance window of ±5 ppm. Evaluate the isotopic pattern to confirm the presence of the M+1 peak (driven by the ~1.1% natural abundance of 13C ).
-
Causality: A mass error of <5 ppm, combined with an isotopic fidelity score of >90%, creates a closed-loop validation. It unequivocally confirms the presence of C13H14N2O2 and mathematically excludes other elemental compositions.
Workflow Visualization
The logical progression of the LC-HRMS analytical validation is mapped below.
Analytical workflow for LC-HRMS structural validation of the pyrazole derivative.
Conclusion
The structural elucidation of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone relies on the precise understanding of its atomic composition ( C13H14N2O2 ). While its average molecular weight (230.26 g/mol ) dictates synthetic benchwork, its exact monoisotopic mass (230.1055 Da) is the cornerstone of its analytical validation. By employing the causality-driven LC-HRMS protocol outlined above, researchers can ensure robust Quality Assurance/Quality Control (QA/QC) and confidently advance this pyrazole scaffold into downstream biological assays or further synthetic derivatization.
References
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Isomers of C13H14N2O2. Retrieved from: [Link]
-
Metabolites (CNR-IRIS). Metabolomic Profiling by One-Shot Mass Spectrometry-Based Analysis: A Qualitative Perspective. Retrieved from:[Link]
-
ACS Publications. Design, Synthesis, and Evaluation of 3,4-Dihydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-ones. Journal of Medicinal Chemistry. Retrieved from:[Link]
-
LOCKSS. Identification and Quantification of Alkaloid Compounds using UPLC-Q-TOF-MS/MS. Retrieved from:[Link]
Sources
toxicity and safety profile of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Comprehensive Toxicity and Safety Profiling of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone: A Mechanistic Guide for Preclinical Development
Executive Summary
The compound 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (PubChem CID: 329816240) represents a highly functionalized pyrazole scaffold frequently utilized in early-stage drug discovery and organic synthesis. While pyrazole derivatives are privileged pharmacophores found in numerous FDA-approved kinase and cyclooxygenase inhibitors, they carry specific toxicological liabilities. This whitepaper provides an authoritative, mechanistic guide to the safety profile of this specific compound, detailing the structural alerts, required self-validating experimental workflows, and environmental handling protocols necessary for responsible preclinical development.
Physicochemical and Baseline Hazard Profile
Before initiating in vitro or in vivo workflows, it is critical to establish the baseline physicochemical and regulatory hazard classifications of the compound. The presence of the 4-methoxyphenyl group and the methyl-pyrazole core dictates its lipophilicity and metabolic fate.
Table 1: Quantitative Safety and Physicochemical Data
| Property / Endpoint | Value / Classification | Source / Rationale |
|---|---|---|
| Molecular Formula | C13H14N2O2 | PubChem CID 329816240 |
| Molecular Weight | 230.26 g/mol | PubChem CID 329816240 |
| GHS Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed[1] |
| Signal Word | Warning | Standard GHS Classification[1] |
| Environmental Hazard | WGK 3 | Highly hazardous to water[1] |
| Storage Class | 11 (Combustible Solids) | Requires dry, ambient storage[1] |
Mechanistic Toxicology & Structural Alerts
As a Senior Application Scientist, I emphasize that understanding why a compound is toxic is more important than simply recording its IC50. The toxicity of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is primarily driven by its heterocycle and substituents.
Cytochrome P450 (CYP450) Coordination: Nitrogen-containing heterocycles like pyrazoles have a high propensity to coordinate directly with the heme iron of CYP450 enzymes in the liver (notably CYP2E1, CYP3A4, and CYP1A2)[2]. This coordination leads to two primary safety liabilities:
-
Drug-Drug Interactions (DDIs): Reversible or time-dependent inhibition (TDI) of CYPs can alter the clearance of co-administered drugs.
-
Oxidative Stress & Hepatotoxicity: The metabolism of pyrazole derivatives can induce CYP2E1 and CYP2A5, leading to the generation of Reactive Oxygen Species (ROS). Studies on pyrazole scaffolds demonstrate that in Nrf2-deficient models (lacking robust antioxidant defenses), pyrazole exposure causes severe oxidative liver damage[3]. Furthermore, the O-demethylation of the 4-methoxyphenyl moiety can generate reactive quinone-like intermediates that deplete intracellular glutathione (GSH).
Proposed CYP450-mediated bioactivation and oxidative stress pathway for pyrazole derivatives.
Self-Validating Experimental Protocols
To accurately profile the safety of this compound, standard 2D cell culture is insufficient. The protocols below are designed as self-validating systems to ensure high-fidelity data.
Protocol 1: 3D Primary Human Hepatocyte (PHH) Cytotoxicity Assay
Causality: Traditional 2D HepG2 cells rapidly lose CYP450 expression within 48 hours of plating. Because the toxicity of pyrazoles is largely metabolism-dependent, testing this compound in 2D will yield false negatives. 3D PHH spheroids maintain metabolic competence for up to 28 days, allowing for the detection of bioactivation-mediated toxicity.
Step-by-Step Methodology:
-
Spheroid Assembly: Seed 3,000 pooled PHHs per well into a 96-well Ultra-Low Attachment (ULA) plate. Centrifuge at 100 x g for 2 minutes to force cell aggregation.
-
Self-Validation Check: Monitor compaction via brightfield microscopy on Day 5. A perfectly spherical, dark morphology validates structural and functional integrity. Do not proceed if edges are diffuse.
-
-
Compound Dosing: Prepare a 7-point dose-response curve of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone ranging from 0.1 µM to 100 µM in 0.1% DMSO.
-
Self-Validation Check: Include 0.1% DMSO as a vehicle control (baseline viability) and 50 µM Chlorpromazine as a positive hepatotoxic control to prove the assay's dynamic range.
-
-
Chronic Incubation: Perform repeated dosing by replacing 50% of the media with fresh compound every 48 hours for a total of 14 days. This captures cumulative reactive metabolite formation.
-
Endpoint Analysis (ATP Depletion): Lyse the spheroids using a 3D-optimized luciferase reagent (e.g., CellTiter-Glo 3D). Measure luminescence.
-
Causality: We measure ATP depletion rather than LDH (Lactate Dehydrogenase) release because mitochondrial impairment and ATP drop precede actual cell membrane rupture. This provides a highly sensitive, early marker of pyrazole-induced oxidative stress.
-
Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Profiling
Causality: To determine if the compound irreversibly inactivates metabolizing enzymes (a critical failure point in drug development), a "shift assay" must be performed.
Step-by-Step Methodology:
-
Microsomal Preparation: Incubate 10 µM of the pyrazole compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).
-
The Shift Assay (NADPH Pre-incubation):
-
Arm A (Pre-incubated): Add NADPH (1 mM) and incubate for 30 minutes at 37°C before adding the CYP3A4 probe substrate (Midazolam).
-
Arm B (Co-incubated): Add NADPH and Midazolam simultaneously to the microsomes and compound.
-
-
Quenching & Analysis: Stop the reactions after 10 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.
-
Data Interpretation: Calculate the IC50 for both arms.
-
Causality: If the IC50 in Arm A is >1.5x lower than in Arm B, the compound is a Time-Dependent Inhibitor. This proves that the pyrazole is being converted into a reactive intermediate over time that permanently binds to the CYP enzyme.
-
Preclinical safety and toxicity screening workflow for pyrazole derivatives.
Environmental Safety and Handling (WGK 3)
The compound is classified as WGK 3 (Wassergefährdungsklasse 3), indicating it is highly hazardous to water[1]. This classification dictates strict laboratory handling procedures:
-
Zero-Drain Policy: Under no circumstances should aqueous solutions, DMSO stock solutions, or cellular wash buffers containing this compound be disposed of down the sink.
-
Waste Segregation: All liquid and solid waste (including pipette tips and ULA plates) must be segregated into dedicated, clearly labeled hazardous waste containers destined for high-temperature incineration.
-
Spill Protocols: In the event of a powder spill, do not use water to clean. Sweep the solid carefully into a combustible container and clean the area with an organic solvent (e.g., ethanol or acetone) absorbed onto disposable wipes, which must also be incinerated.
References
-
PubChem Database. "1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone; CID 329816240." National Center for Biotechnology Information. Available at:[Link]
-
Lu, Y., & Cederbaum, A. I. "Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency." Toxicology. Available at:[Link]
-
Journal of Applied Pharmaceutical Science. "Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach." Available at: [Link]
Sources
Pharmacokinetics and ADME Profiling of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone Derivatives: A Technical Guide
Executive Summary & Structural Rationale
The compound 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a highly versatile synthetic building block. Through reactions such as Claisen-Schmidt condensations, its 4-acetyl group serves as a primary synthetic handle to generate complex chalcones, pyrazolines, and thiazole hybrids. These derivatives exhibit profound pharmacological diversity, acting as potent monoamine oxidase (MAO) inhibitors, targeted anticancer agents, and broad-spectrum antivirals.
However, transitioning these bioactive hits into viable lead compounds requires rigorous biopharmaceutical profiling. The core pharmacophore presents specific pharmacokinetic (PK) advantages and liabilities:
-
4-Methoxyphenyl Ring: Drives high lipophilicity (LogP), ensuring excellent membrane permeability and blood-brain barrier (BBB) penetration. However, the methoxy group is a known metabolic "soft spot" susceptible to rapid O-demethylation.
-
5-Methyl Group: Provides critical steric hindrance that protects the pyrazole nitrogen from N-dealkylation, though it remains vulnerable to aliphatic oxidation by hepatic enzymes.
-
Pyrazole Core: Offers strong hydrogen-bonding capabilities, enhancing target engagement (e.g., within the MEK1 or MAO-A active sites) while maintaining favorable drug-like characteristics[1].
Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics
Understanding the ADME profile of these pyrazole derivatives is critical for mitigating late-stage attrition in drug development.
Absorption and Biopharmaceutical Profiling
Derivatives of this scaffold typically comply with Lipinski’s Rule of Five, exhibiting high intestinal permeability. However, their highly lipophilic nature often results in poor aqueous solubility. Biopharmaceutical assessments using biorelevant media (FaSSIF/FeSSIF) consistently demonstrate that while intrinsic solubility is low, formulation strategies (e.g., nanosuspensions or lipid-based delivery) can rescue oral bioavailability (2[2]).
Distribution
Due to the hydrophobic diaryl/aryl-pyrazole architecture, these compounds exhibit high plasma protein binding (>90%). For neuropharmacological applications—such as MAO-A inhibition for depression—this scaffold demonstrates excellent BBB penetration without significant acute neurotoxicity (3[3]).
Metabolism & Excretion
Hepatic clearance is primarily driven by Phase I Cytochrome P450 (CYP450) metabolism, followed by Phase II glucuronidation. The biotransformation logic is visualized below.
Fig 1. Primary Phase I and Phase II metabolic pathways for 4-methoxyphenyl pyrazole derivatives.
Quantitative Data Summaries
To benchmark new derivatives synthesized from the 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone precursor, compare your experimental data against the typical scaffold parameters outlined below.
Table 1: Physicochemical and ADME Parameters
| Parameter | Target Range | Typical Value for Scaffold | Pharmacokinetic Implication |
| LogP (Lipophilicity) | 2.0 - 5.0 | 3.5 - 4.8 | High membrane permeability; potential for high plasma protein binding. |
| Aqueous Solubility | > 100 µg/mL | < 20 µg/mL | Poor dissolution rate; requires formulation optimization (e.g., lipid carriers). |
| Caco-2 Permeability ( Papp ) | > 10 × 10⁻⁶ cm/s | 15 - 25 × 10⁻⁶ cm/s | Excellent intestinal absorption; suitable for oral administration. |
| HLM Intrinsic Clearance | < 50 µL/min/mg | 60 - 120 µL/min/mg | Moderate to high first-pass metabolism; potential for low oral bioavailability. |
Table 2: CYP450 Isoform Interaction Profile
| Isoform | Interaction Type | Structural Driver | Clinical Relevance |
| CYP2D6 | Substrate / Inhibitor | 4-Methoxyphenyl group | Risk of O-demethylation; potential drug-drug interactions (DDIs). |
| CYP3A4 | Substrate | 5-Methyl group | Aliphatic oxidation to hydroxymethyl derivatives; primary clearance route. |
| CYP1A2 | Weak Inhibitor | Pyrazole core | Minor clinical significance; low risk of interaction with methylxanthines. |
Experimental Workflows & Self-Validating Protocols
To accurately assess the ADME profile of novel chalcones and thiazoles derived from this scaffold (4[4]), a sequential screening workflow is required.
Fig 2. Sequential ADME and pharmacokinetic evaluation workflow for novel pyrazole scaffolds.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality Focus: This protocol uses an NADPH regenerating system to sustain CYP450 catalytic cycles, preventing the premature depletion of reducing equivalents that causes false-negative clearance rates.
-
Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in DMSO. Dilute to 1 µM in 0.1 M phosphate buffer (pH 7.4).
-
Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
-
Time-Course Sampling: At intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.
-
Quenching (Self-Validation): Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, ensuring precise kinetic snapshots.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Protocol 2: Caco-2 Permeability Assay for Intestinal Absorption
Causality Focus: The inclusion of Lucifer Yellow is a critical self-validating step to ensure the physical integrity of the cellular monolayer. A compromised barrier yields artificially high passive diffusion rates.
-
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts at a density of 1 × 10⁵ cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.
-
Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm².
-
Dosing: Wash monolayers with Hank's Balanced Salt Solution (HBSS). Add 10 µM of the pyrazole derivative to the apical chamber (for A-to-B permeability) or basolateral chamber (for B-to-A permeability).
-
Lucifer Yellow Co-administration: Add 100 µM Lucifer Yellow to the donor compartment. Rationale: Lucifer Yellow is a paracellular marker; if >1% passes to the receiver chamber, the monolayer is compromised, and the data point must be discarded.
-
Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.
-
Quantification: Determine compound concentration via LC-MS/MS and calculate the apparent permeability coefficient ( Papp ) and Efflux Ratio ( Papp(B−A)/Papp(A−B) ).
Conclusion
Derivatives of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone represent a highly promising class of therapeutics, particularly in oncology and neuropharmacology (5[5]). While their lipophilic nature guarantees excellent membrane penetration, researchers must proactively manage their biopharmaceutical liabilities—namely, poor aqueous dissolution and susceptibility to CYP2D6/CYP3A4-mediated metabolism. By employing the rigorous in vitro protocols and in silico workflows outlined above, development teams can effectively optimize this scaffold into robust clinical candidates.
References
-
[1] Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark. URL:[Link]
-
[2] Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. MDPI. URL:[Link]
-
[3] 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC / NIH. URL:[Link]
-
[4] Synthesis, Cytotoxicity Evaluation, Molecular Docking and Utility of Novel Chalcones as Precursors for Heterocycles Incorporating Pyrazole Moiety. PubMed / Bentham Science. URL: [Link]
-
[5] The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis. ResearchGate. URL:[Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity Evaluation, Molecular Docking and Utility of Novel Chalcones as Precursors for Heterocycles Incorporating Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
binding affinity of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone to COX-2 receptors
An In-Depth Technical Guide to Characterizing the Binding Affinity of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone to Cyclooxygenase-2 (COX-2)
Executive Summary
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a privileged structure in the design of selective COX-2 inhibitors, with celecoxib being a prominent market example. This guide focuses on a specific pyrazole derivative, 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone , a compound structurally related to known coxibs. While direct experimental data for this specific molecule is not widely published, its architecture allows for a robust, hypothesis-driven approach to characterization.
This whitepaper provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, determine, and interpret the binding affinity of this compound to the COX-2 receptor. We will first dissect its structure through the lens of established structure-activity relationships (SAR) for this class of inhibitors. Subsequently, we present a detailed, two-part workflow: Part I outlines an in silico approach using molecular docking to predict binding modes and affinities, and Part II provides field-proven in vitro enzymatic assay protocols to experimentally validate these predictions and quantify inhibitory potency and selectivity. This guide is designed not merely as a set of instructions, but as a self-validating system that explains the causality behind each experimental choice, ensuring scientific integrity and fostering a deeper understanding of the drug discovery process.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade.[1] They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory and physiologically important prostanoids.[2] Two primary isoforms exist:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow and platelet aggregation.[3]
-
COX-2: An inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products mediate pain, fever, and inflammation.[3][4]
Traditional NSAIDs inhibit both isoforms. While their therapeutic effects stem from COX-2 inhibition, their common side effects, such as gastrointestinal bleeding, arise from the concurrent inhibition of the protective COX-1 isoform.[5] This understanding drove the development of selective COX-2 inhibitors, designed to target inflammation with greater precision and a more favorable safety profile.[3]
The structural basis for this selectivity lies in a key difference in their active sites. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[6][7] This creates a distinct, accessible side pocket in COX-2, which can be exploited by appropriately designed inhibitors, such as those containing a sulfonamide or sulfone moiety, to achieve selective binding.[6][8]
Caption: Role of COX-1 and COX-2 in prostaglandin synthesis.
Compound Profile: 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Structural Analysis and SAR Postulates
The target compound belongs to the diarylheterocycle class. A structural comparison with the well-characterized inhibitor celecoxib provides a strong basis for postulating its binding potential.
| Feature | Celecoxib | 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | Predicted Impact on COX-2 Binding |
| Core Scaffold | 1,5-Diarylpyrazole | 1,5-Diarylpyrazole | Favorable: The pyrazole core is a well-established scaffold for potent COX-2 inhibition.[3] |
| N1-Substituent | 4-Sulfonamidophenyl | 4-Methoxyphenyl | Potentially Favorable: The 4-methoxyphenyl group is a common feature in many potent COX inhibitors and can form favorable interactions within the enzyme's active site.[9] |
| C5-Substituent | p-Tolyl (4-methylphenyl) | Methyl | Neutral/Slightly Negative: The methyl group is significantly smaller than the p-tolyl group of celecoxib, which may result in fewer hydrophobic interactions within the primary binding channel. |
| C4-Substituent | Trifluoromethyl | Ethanone (Acetyl) | Uncertain/Potentially Negative for Selectivity: The ethanone group is a key differentiator. Unlike the sulfonamide group of celecoxib, which is critical for anchoring in the COX-2 specific side pocket, an acetyl group is less likely to form the same strong, selective interactions (e.g., hydrogen bonds with Arg513).[8][10] This may reduce overall binding affinity and, critically, selectivity over COX-1. |
Hypothesis: Based on this SAR analysis, it is hypothesized that 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone will exhibit inhibitory activity against COX-2. However, due to the absence of a group optimized for interaction with the selectivity side pocket (like a sulfonamide), its potency and selectivity for COX-2 over COX-1 may be modest compared to classic coxibs.
Part I: In Silico Prediction of Binding Affinity
Rationale
Computational modeling serves as a cost-effective and rapid first-pass analysis to predict whether a compound is likely to bind to a target and to understand its potential binding mode.[11] This allows for the prioritization of compounds for synthesis and experimental testing. By docking the compound into the high-resolution crystal structure of the COX-2 active site, we can estimate its binding energy and visualize key molecular interactions.[7][12]
Caption: Workflow for in silico prediction of binding affinity.
Protocol: Molecular Docking
-
Protein Preparation:
-
Source: Download the X-ray crystal structure of human or murine COX-2 complexed with a selective inhibitor (e.g., celecoxib or SC-558) from the Protein Data Bank (PDB ID: 3LN1, 1CX2).[11][13] The presence of a co-crystallized ligand is critical as it definitively marks the active site.
-
Processing: Use software such as Schrödinger Maestro, MOE, or UCSF Chimera. Remove water molecules and any non-essential co-factors. Add hydrogen atoms and assign correct protonation states for residues like histidine at physiological pH. Perform a constrained energy minimization to relieve any steric clashes in the crystal structure.
-
-
Ligand Preparation:
-
Action: Sketch the 2D structure of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone and convert it to a 3D conformation.
-
Causality: The ligand's 3D geometry and charge distribution are critical for accurate docking. Perform a thorough energy minimization using a suitable force field (e.g., MMFF94) to find a low-energy conformer. Assign partial atomic charges (e.g., Gasteiger charges).
-
-
Grid Generation:
-
Action: Define a docking grid (a 3D box) that encompasses the entire COX-2 active site. Center the grid on the position of the co-crystallized ligand from the PDB file.
-
Causality: The grid pre-calculates the potential energy of interaction for different atom types. A well-defined grid ensures the docking algorithm searches for poses in the correct binding pocket, increasing efficiency and accuracy.
-
-
Docking Execution:
-
Software: Utilize a validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Procedure: Dock the prepared ligand into the prepared protein grid. The algorithm will explore various conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.
-
-
Analysis and Interpretation:
-
Binding Energy: The primary quantitative output is the estimated binding affinity, typically reported in kcal/mol. Lower (more negative) values suggest stronger binding. Compare this value to that obtained by re-docking the original co-crystallized ligand, which serves as a crucial positive control.
-
Binding Pose: Visually inspect the top-ranked poses. Analyze the specific interactions between the ligand and the protein's active site residues. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking. Pay close attention to interactions with key residues like Tyr355, Arg120, and the selectivity-conferring Val523 and Arg513.[7]
-
Predicted Outcome Data (Illustrative)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Celecoxib (Control) | -11.0 to -12.5 | H-bonds from sulfonamide to Arg513; hydrophobic packing.[14] |
| Test Compound | -8.5 to -10.0 | Hydrophobic interactions from methoxyphenyl ring; potential H-bond from ethanone carbonyl to Arg120 or Tyr355. |
Part II: In Vitro Experimental Validation
Rationale
While computational predictions are invaluable for hypothesis generation, they are not a substitute for empirical data. In vitro enzymatic assays provide a direct, quantitative measure of a compound's ability to inhibit COX-2 activity. The half-maximal inhibitory concentration (IC50) is the standard metric for potency derived from these experiments. Furthermore, performing the assay in parallel with the COX-1 isoform is essential to determine the compound's selectivity index (SI), a critical parameter for predicting its therapeutic window.[15][16]
Caption: Workflow for experimental validation of COX inhibition.
Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits (e.g., BPS Bioscience COX2 Inhibitor Screening Assay Kit) which measure the peroxidase activity of the COX enzyme.[1]
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone in DMSO. Create a series of 2-fold or 3-fold dilutions in assay buffer to generate a dose-response curve (e.g., from 100 µM down to 1 nM). Prepare identical dilutions for a positive control inhibitor (e.g., Celecoxib).
-
Enzymes: Use purified, recombinant human COX-1 and COX-2 enzymes. Dilute them to the working concentration specified by the manufacturer in a cold assay buffer containing necessary cofactors (e.g., hematin).[17][18]
-
Substrate: Prepare a working solution of arachidonic acid.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Addition: To each well, add the diluted COX-1 or COX-2 enzyme solution. Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.
-
Inhibitor Incubation: Add the serially diluted test compound or control inhibitor to the appropriate wells. Add an equivalent volume of buffer/DMSO to the "no inhibitor" control wells.
-
Causality & Trustworthiness: Incubate the plate for a defined period (e.g., 15-20 minutes) at room temperature or 37°C.[19] This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium, ensuring the measured inhibition is accurate and reproducible.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Signal Detection: Incubate for a short, fixed period (e.g., 5-10 minutes). The peroxidase activity will generate a fluorescent or colorimetric product. Read the plate using a suitable plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis and Interpretation:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Background] / [Signal_NoInhibitor - Signal_Background])
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using software like GraphPad Prism or R. The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Determine Selectivity Index (SI):
-
SI = IC50(COX-1) / IC50(COX-2)
-
A higher SI value indicates greater selectivity for COX-2. An SI > 50 is generally considered highly selective.[8]
-
-
Experimental Data Presentation (Illustrative)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib (Control) | 0.05 - 0.15[8] | 5.0 - 15.0[8] | ~100 |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
Synthesis and Conclusion
The comprehensive characterization of a potential drug candidate requires a synergistic approach, integrating predictive computational modeling with rigorous experimental validation. The framework presented in this guide provides a clear path to determine the binding affinity and selectivity of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone for the COX-2 receptor.
The in silico analysis, based on established SAR for pyrazole inhibitors, suggests the compound will likely bind to COX-2 but may lack the high selectivity of classic coxibs due to the absence of a sulfonamide-like moiety. The subsequent in vitro enzymatic assays are the definitive step to confirm this hypothesis, providing quantitative IC50 values for both COX isoforms.
Should the experimental data reveal potent and selective COX-2 inhibition, the compound becomes a promising lead for further preclinical development. Conversely, if the data shows moderate potency or poor selectivity, the insights gained from both the computational binding pose and the experimental results will be invaluable. This information can guide the next cycle of drug design, suggesting specific structural modifications—for instance, replacing the C4-ethanone group with a moiety capable of interacting with the COX-2 selectivity pocket—to optimize the compound's affinity and create a more effective and safer anti-inflammatory agent.
References
-
Chen L, Deng H, Cui H, et al. Inflammatory responses and inflammation-associated diseases in organs. Oncotarget. 2018;9(6):7204–7218. [Link]
-
Tewari AK, Singh VP, Yadav P, et al. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorg Chem. 2014;56:8-15. [Link]
-
Laufer S, Luik S. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods Mol Biol. 2010;644:105-18. [Link]
-
Gudipati R, Anreddy N, Sridhar B, et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Des Devel Ther. 2016;10:3531-3545. [Link]
-
Jäger AK, Petersen KN, Thomasen G, Christensen SB. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. J Nat Prod. 2004;67(9):1549-52. [Link]
-
Hassan A, Moustafa D, El-Messery S, et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2022;27(10):3083. [Link]
-
Gedawy AM, El-Shorbagi AA, Abdel-Galil E, et al. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorg Chem. 2020;96:103632. [Link]
-
Tewari AK, Singh VP, Yadav P, et al. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry. 2014;56:8-15. [Link]
-
Othman EA, Al-Salahi R, Al-Omar MA, et al. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. Sys Rev Pharm. 2021;12(1):1038-1047. [Link]
-
Jan S, Khan M, Nisa S, et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon. 2022;8(10):e11068. [Link]
-
Osman EO, Khalil NA, Magdy A, El-Dash Y. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors. RSC Med Chem. 2022;13(10):1245-1261. [Link]
-
Kudalkar SN, believerdt VL, Rowlinson SW, et al. Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. J Am Chem Soc. 2000;122(40):9818–9827. [Link]
-
El-Naggar M, Abdu-Allah HHM, El-Enany M, et al. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals (Basel). 2023;16(3):362. [Link]
-
El-Sayed MA, Abdel-Aziz NI, Abdel-Aziz AA, El-Tahir KE. Design, synthesis, and biological evaluation of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors: Molecular docking study. Bioorg Med Chem. 2011;19(11):3406-14. [Link]
-
Rowland JM, Wiskur SL, Lichtenberger LM. In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins Other Lipid Mediat. 2011;96(1-4):111-20. [Link]
-
Franchini C, Lentini G, Corbo F, et al. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Med Chem. 2017;9(10):1031-1051. [Link]
-
Osman EO, Khalil NA, Magdy A, El-Dash Y. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Med Chem. 2022;13:1245-1261. [Link]
-
Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b. ResearchGate. [Link]
-
Uddin MJ, Crews BC, Blobaum AL, et al. [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. ACS Med Chem Lett. 2010;1(9):468-472. [Link]
-
Chebouba-Blouza L, Chettouh-Hammas N, Ambroise Y. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl. Cancers (Basel). 2021;13(11):2761. [Link]
-
de Oliveira V, Koolen HHF, de Souza ADL, et al. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Front Pharmacol. 2021;12:670014. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
SAR of the synthesized compounds on COX-2 selectivity. ResearchGate. [Link]
-
Al-Khafaji K, Al-Jumaili A, Al-Azawi A, et al. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Pharmaceuticals (Basel). 2022;15(9):1122. [Link]
-
Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. 2025;59(1s):s312-s322. [Link]
-
Nasser MW, Wani NA, El-Rifai W. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. Physiol Genomics. 2017;49(11):629-640. [Link]
-
Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods. ACS Omega. 2024. [Link]
-
Singh S, Kumar V. Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors. IntechOpen. 2017. [Link]
-
Wesolowski SS, Jorgensen WL. Estimation of binding affinities for celecoxib analogues with COX-2 via Monte Carlo-extended linear response. Bioorg Med Chem Lett. 2002;12(2):187-90. [Link]
-
Hafez HN, El-Gazzar AR, Nawas MA. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. 2016;21(4):464. [Link]
-
Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. 2021. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors | IntechOpen [intechopen.com]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling | MDPI [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The five-membered diazole ring offers a unique combination of electronic properties, metabolic stability, and a versatile framework for structural modification, allowing chemists to fine-tune pharmacodynamic and pharmacokinetic profiles.[1]
This guide focuses on a particularly useful building block: 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (1) . Its structure is primed for synthetic elaboration:
-
The Pyrazole Core: A stable, aromatic heterocycle known for its diverse bioactivities.
-
N1-Aryl Substitution (4-Methoxyphenyl): This group modulates the electronic properties of the ring and provides a key interaction point for potential biological targets.
-
C4-Acetyl Group: The ethanone moiety is the primary reactive handle, serving as a highly versatile electrophilic site for carbon-carbon bond formation, most notably in condensation reactions.
This document provides detailed protocols and mechanistic insights for utilizing (1) as a precursor to synthesize more complex, high-value heterocyclic systems, primarily focusing on the synthesis of chalcones and their subsequent transformation into pyrazoline derivatives.
Core Application: Synthesis of Pyrazole-Chalcone Hybrids via Claisen-Schmidt Condensation
The most direct and powerful application of precursor (1) is its use in the Claisen-Schmidt condensation to form pyrazole-chalcone hybrids. Chalcones, characterized by their α,β-unsaturated ketone core, are not merely intermediates; they are a class of compounds with significant biological activities, including potent anticancer and anti-inflammatory effects.[7][8][9] This reaction serves as the gateway to a vast library of derivative compounds.
Causality of Experimental Design: The Claisen-Schmidt reaction is a base-catalyzed aldol condensation followed by dehydration.[10] The base (e.g., NaOH) deprotonates the α-carbon of the acetyl group on precursor (1) , generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration is typically spontaneous, driven by the formation of a highly conjugated system, yielding the stable chalcone product. Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst.[10][11]
Protocol 2.1: General Procedure for Pyrazole-Chalcone Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (1) (e.g., 2.30 g, 10.0 mmol) and 1.0 equivalent of the desired substituted aromatic aldehyde (e.g., 1.06 g benzaldehyde, 10.0 mmol) in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring vigorously, add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise (approx. 2.0 equivalents). A color change and/or the formation of a precipitate may be observed.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) until the starting material spot is no longer visible.
-
Work-up and Isolation: Upon completion, slowly pour the reaction mixture into 150 mL of ice-cold water with constant stirring. The chalcone product will precipitate as a solid.
-
Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the product. For higher purity, the crude chalcone can be recrystallized from a suitable solvent such as ethanol.
Data Presentation: Expected Chalcone Derivatives and Yields
| Entry | Aldehyde Reactant | Product Name | Expected Yield (%) |
| 1 | Benzaldehyde | (E)-1-(4-methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | 85 - 95 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | 88 - 96 |
| 3 | 4-Hydroxybenzaldehyde | (E)-3-(4-hydroxyphenyl)-1-(1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | 80 - 90 |
| 4 | Thiophene-2-carbaldehyde | (E)-1-(1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one | 82 - 92 |
Yields are representative based on similar reactions reported in the literature.[8][11]
Visualization: Chalcone Synthesis Workflow
Caption: Workflow for Pyrazole-Chalcone Synthesis.
Secondary Transformation: Cyclization to Pyrazoline Derivatives
The pyrazole-chalcone hybrids synthesized in the previous step are excellent Michael acceptors, making them ideal precursors for the synthesis of additional five-membered heterocyclic rings. A common and valuable transformation is the reaction with hydrazine to yield 4,5-dihydro-1H-pyrazole, commonly known as pyrazoline.[9][10] These pyrazoline derivatives often possess distinct and potent biological activities, including antimicrobial and antitubercular properties.[12]
Causality of Experimental Design: The reaction proceeds via a nucleophilic attack of hydrazine on the β-carbon of the α,β-unsaturated system (a Michael addition), followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.[10] Using hydrazine hydrate in a protic solvent like ethanol or acetic acid facilitates the proton transfer steps required for the mechanism.[9][13]
Protocol 3.1: Synthesis of N-Acetyl Pyrazolines from Chalcones
-
Reactant Preparation: In a 50 mL round-bottom flask, suspend 1.0 equivalent of the pyrazole-chalcone derivative (from Protocol 2.1) in 20 mL of glacial acetic acid.
-
Reagent Addition: Add an excess of hydrazine hydrate (N₂H₄·H₂O, approx. 3.0 equivalents) to the suspension. The acetic acid acts as both a solvent and a catalyst, and it will acetylate the N1 position of the newly formed pyrazoline ring.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of crushed ice. A solid will precipitate.
-
Purification: Filter the solid, wash with copious amounts of cold water, and dry. Recrystallization from ethanol can be performed to obtain the pure N-acetyl pyrazoline product.
Visualization: Multi-Step Synthesis Pathway
Caption: Synthetic pathway from precursor to pyrazoline.
Further Synthetic Diversification
The chalcone intermediate is a branching point for accessing a wide array of other heterocyclic systems, further highlighting the utility of the parent precursor (1) .
Causality of Experimental Design: The reactivity of the α,β-unsaturated ketone system in the chalcone allows for cyclocondensation reactions with various binucleophiles. The choice of the binucleophile dictates the structure of the resulting heterocycle.
-
Pyridine Synthesis: Reaction with a 1,3-dinitrile like malononitrile in the presence of a base and a proton source (like ammonium acetate) leads to highly substituted pyridine derivatives.[13]
-
Isoxazoline Synthesis: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic medium yields isoxazoline rings.[13]
Visualization: Synthetic Divergence from Chalcone Intermediate
Caption: Chalcone as a key intermediate for diverse heterocycles.
Conclusion
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a high-utility precursor for the synthesis of complex, biologically relevant molecules. Its reactive acetyl group provides a reliable entry point for constructing chalcone intermediates via the robust Claisen-Schmidt condensation. These chalcones are not only valuable targets in their own right but also serve as versatile synthons for a variety of subsequent cyclization reactions, enabling access to diverse heterocyclic scaffolds such as pyrazolines, pyridines, and isoxazolines. The protocols and strategies outlined herein offer a validated framework for researchers in medicinal chemistry and drug development to expand their compound libraries with novel pyrazole-based derivatives.
References
-
International Journal of New Research and Development (IJNRD). (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]
-
MDPI. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
IJRPR. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
EDP Sciences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2019, February 4). A Literature Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
Taylor & Francis Online. (2023, February 11). Synthesis and antioxidant activity of some pyrazole-based heterocycles using a 2(3H)-furanone building block. [Link]
-
PMC. (2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
-
IJCMS. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. [Link]
-
Neliti. (2022, May 27). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. [Link]
-
PMC. (n.d.). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. [Link]
-
Nature. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]
-
eLife. (2024, December 5). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. [Link]
-
MDPI. (2024, March 28). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]
-
PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
-
PubMed. (2018, August 5). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. [Link]
-
ResearchGate. (2024, March 4). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
PMC. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. epj-conferences.org [epj-conferences.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 10. media.neliti.com [media.neliti.com]
- 11. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Strategies for 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Introduction & Physicochemical Rationale
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a highly functionalized pyrazole derivative serving as a critical building block in medicinal chemistry. Structurally, the molecule features a rigid pyrazole core flanked by a lipophilic 4-methoxyphenyl ring, a methyl group, and a polar acetyl group.
From a crystallization standpoint, this specific substitution pattern creates a molecule with multiple hydrogen-bond acceptors (carbonyl oxygen, methoxy oxygen, and pyrazole nitrogens) but lacks strong hydrogen-bond donors. Consequently, crystal lattice formation relies heavily on weaker intermolecular forces, specifically dipole-dipole interactions and π
π stacking between the aromatic rings. Because these interactions are highly sensitive to solvent polarity and temperature, pyrazole derivatives are notorious for challenging crystallization profiles, most notably their tendency to undergo liquid-liquid phase separation (LLPS), commonly referred to in the laboratory as "oiling out"[1].This application note details two self-validating protocols—thermodynamically controlled cooling crystallization and kinetically driven antisolvent crystallization—designed to navigate these physicochemical challenges, ensure polymorphic purity, and purge synthetic impurities.
Thermodynamic Profiling & Solvent Selection
The amphiphilic-like nature of this compound dictates its solubility profile. It exhibits high solubility in mid-polar aprotic solvents (e.g., acetone, dichloromethane) due to favorable dipole interactions, but poor solubility in highly polar (water) or highly non-polar (heptane) media.
As demonstrated in solubility studies of related pyrazole derivatives, solubility generally increases exponentially with temperature in protic and aromatic solvents, making them ideal candidates for cooling crystallization[2]. Ethanol, for instance, acts as a hydrogen-bond donor to the compound's oxygen atoms at elevated temperatures, maximizing solubility. As kinetic energy decreases during cooling, the target molecule's self-assembly outcompetes solvent-solute interactions, driving precipitation.
Table 1: Solvent Classification for 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
| Solvent Category | Recommended Solvents | Physicochemical Role in Crystallization |
| Primary (Good) Solvents | Acetone, Ethyl Acetate, DCM | High ambient solubility; used for initial dissolution and as the baseline in antisolvent systems. |
| Recrystallization Solvents | Ethanol, Isopropanol, Toluene | Steep temperature-dependent solubility curve; ideal for thermodynamically controlled cooling. |
| Antisolvents | Water, Heptane, Hexane | Minimal solubility; used to rapidly alter the bulk dielectric constant and induce supersaturation. |
Crystallization Decision Matrix
The following workflow outlines the decision-making process for selecting the appropriate crystallization technique based on the crude material's initial purity and thermal stability.
Decision matrix and workflow for the crystallization of the pyrazole derivative.
Experimental Protocols
Protocol A: Thermodynamically Controlled Cooling Crystallization
Causality: Slow cooling ensures the system remains within the metastable zone. This promotes the growth of existing crystal nuclei (yielding larger, purer crystals) rather than triggering secondary nucleation or phase separation[1].
-
Dissolution: Suspend the crude pyrazole derivative in absolute ethanol (approx. 5-8 volumes, mL/g). Heat the mixture to gentle reflux (75–78 °C) under continuous agitation until complete dissolution is achieved.
-
In-Process Control (IPC): Visually inspect the solution. If turbidity persists, add hot ethanol in 0.5 volume increments until the solution is entirely transparent.
-
-
Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove mechanical impurities and insoluble byproducts.
-
Controlled Cooling: Transfer the filtrate to a jacketed crystallizer. Program a linear cooling ramp of 0.2 °C/min down to 20 °C.
-
Mechanistic Note: Rapid cooling often promotes "oiling out" because the supersaturation spikes faster than the molecules can arrange into a lattice[1].
-
-
Seeding (Optional but Recommended): When the solution reaches 55 °C (typically the upper boundary of the metastable zone), introduce 0.5% w/w of pure seed crystals. Hold the temperature isothermally for 30 minutes to allow the seed bed to establish before resuming the cooling ramp.
-
Isolation: Once the suspension reaches 20 °C, hold for 2 hours to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold ethanol to displace the impurity-laden mother liquor.
-
Drying: Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.
Protocol B: Kinetically Driven Antisolvent Crystallization
Causality: Adding a miscible antisolvent (water) to a good solvent (acetone) rapidly alters the bulk dielectric constant. This disrupts the solvation shell around the hydrophobic 4-methoxyphenyl and methyl groups, forcing the molecules to aggregate rapidly. This method is highly effective for purging highly soluble impurities that would otherwise co-crystallize during cooling.
-
Dissolution: Dissolve the crude compound in acetone (3-4 volumes) at ambient temperature (20–25 °C). Ensure vigorous stirring (e.g., 400 RPM) to promote mass transfer.
-
Antisolvent Addition: Using a dosing pump, add deionized water (antisolvent) at a controlled rate of 0.1 volumes/minute.
-
Mechanistic Note: The slow addition rate, coupled with high mixing efficiency, prevents localized zones of extreme supersaturation which can lead to amorphous precipitation or oiling out[3].
-
-
Nucleation Point: Monitor the solution for the onset of persistent turbidity (the cloud point). Once turbidity is observed, halt the antisolvent addition and age the suspension for 45 minutes. This isothermal ripening allows the initial amorphous aggregates to transition into a stable crystalline lattice.
-
Completion: Resume water addition until a total of 6-8 volumes have been added to drive the remaining solute out of solution.
-
Isolation & Drying: Filter the suspension under vacuum, wash the cake with a cold 1:3 acetone/water mixture, and dry under vacuum at 45 °C.
Troubleshooting: Mitigating Liquid-Liquid Phase Separation (LLPS)
A critical quality attribute failure in the crystallization of complex pyrazoles is "oiling out." This occurs when the crystallization trajectory crosses the binodal curve of the liquid-liquid coexistence region before crossing the solid solubility curve. The compound precipitates as a dense, impurity-rich oil rather than a pure solid[1].
Corrective Actions:
-
Enhance Mixing Efficiency: Poor mixing creates localized concentration gradients. Increasing the agitation rate ensures homogeneous supersaturation, favoring crystallization over phase separation[3].
-
Adjust Solvent Composition: If oiling out occurs in a pure solvent (e.g., ethanol), switching to a binary system (e.g., ethyl acetate/heptane) can steepen the solubility curve, shifting the LLPS boundary away from the operating window.
-
Isothermal Seeding: Introduce seed crystals at a temperature strictly above the known oiling-out temperature. The seeds consume the supersaturation through crystal growth, pulling the solution concentration below the LLPS boundary before the temperature drops further[1].
References
-
Journal of Chemical & Engineering Data - ACS Publications. "Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K."[Link]
-
ACS Sustainable Chemistry & Engineering. "Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis."[Link]
Sources
Application Notes and Protocols for the In Vivo Formulation of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone for in vivo studies. Pyrazole derivatives represent a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] A significant challenge in the preclinical evaluation of these promising compounds is their characteristically poor aqueous solubility, which can impede oral absorption and complicate parenteral administration, leading to variable and unreliable pharmacokinetic and pharmacodynamic data.[5][6][7] This guide outlines a systematic, science-driven approach to formulation development, beginning with essential pre-formulation assessment and progressing through detailed, step-by-step protocols for creating robust and reproducible formulations suitable for various routes of administration in animal models.
Part 1: Pre-Formulation Assessment: The Foundation of Success
Before any formulation can be developed, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy. The target compound, 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, is a solid at room temperature with a molecular weight that is amenable to various formulation approaches.[8]
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | 1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone | - |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [8] |
| Molecular Weight | 230.26 g/mol | [8] |
| Physical Form | Solid | [8] |
| Predicted Solubility | Poorly soluble in water | Inferred from pyrazole class behavior[5][6][9] |
The most critical, yet often unknown, parameter for a novel compound is its solubility profile. An experimental determination of solubility in various pharmaceutically acceptable excipients is the mandatory first step. This data directly informs the selection of a viable formulation strategy.
Protocol 1: Solubility Assessment in Common Preclinical Vehicles
Objective: To determine the approximate solubility of the compound in a panel of GRAS (Generally Recognized As Safe) solvents and excipients to guide formulation development.
Materials:
-
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
-
Selection of solvents (see Table 2)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator at controlled temperature (e.g., 25°C)
-
Analytical balance
-
Syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane)
-
HPLC system for quantification (or a validated UV-Vis spectrophotometry method)
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed 2 mL vial. The key is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Equilibration: Cap the vials tightly. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Visual Inspection: After equilibration, visually confirm that excess solid remains, indicating saturation.
-
Sample Collection: Carefully withdraw a sample from the supernatant. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high concentration readings.
-
Dilution & Quantification: Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV). Quantify the concentration of the dissolved compound.
-
Calculation: Express the solubility in mg/mL.
Table 2: Recommended Panel of Solvents for Initial Screening
| Vehicle Component | Class | Rationale for Use |
| Water / Saline (0.9%) | Aqueous Vehicle | Baseline for aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Strong, water-miscible organic solvent. Used to create a concentrated stock but must be diluted for in vivo use.[10][11] |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | Water-miscible, viscous polymer commonly used in oral and parenteral formulations.[10][12] |
| Propylene Glycol (PG) | Co-solvent | Another common, less viscous co-solvent.[10] |
| Ethanol | Co-solvent | Good solubilizer, but use is often limited in animal studies due to physiological effects.[10] |
| Tween® 80 (Polysorbate 80) | Surfactant | Non-ionic surfactant used to form micelles and improve wetting, preventing precipitation upon dilution.[10][12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 20% w/v in water) | Complexing Agent | Forms inclusion complexes with hydrophobic molecules, significantly increasing aqueous solubility.[5][11] |
| Corn Oil / Sesame Oil | Lipid Vehicle | For formulating highly lipophilic compounds for oral or subcutaneous administration.[10][11] |
Part 2: Formulation Strategy Selection
The data from Protocol 1 will guide the selection of an appropriate formulation strategy. The goal is to create a homogenous, stable preparation that can be accurately dosed and will ensure adequate exposure of the compound in the animal model.
Caption: Formulation strategy selection workflow.
Part 3: Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing common formulation types. It is imperative to prepare formulations fresh daily unless stability data proves otherwise. Always perform a final visual inspection for clarity and homogeneity before administration.
Protocol 2: Co-solvent Formulation for Oral (PO) or Intraperitoneal (IP) Administration
This is often the first-line approach for non-intravenous studies due to its simplicity and effectiveness for many compounds. A common vehicle is 10% DMSO / 40% PEG400 / 50% Saline (v/v/v) .
Rationale: DMSO is used to initially dissolve the compound, PEG400 acts as a co-solvent and viscosity modifier to maintain solubility, and saline provides the final dilution to a physiologically compatible solution.[5][10]
Materials:
-
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
-
DMSO (cell culture or molecular biology grade)
-
PEG400 (NF grade)
-
Sterile 0.9% Saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration (e.g., 5 mg/mL) and total volume, calculate the mass of the compound and the volume of each vehicle component.
-
Initial Dissolution: Accurately weigh the compound into a sterile conical tube. Add the required volume of DMSO.
-
Vortex: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary, but allow the solution to return to room temperature before proceeding.
-
Add Co-solvent: Add the required volume of PEG400 to the DMSO solution. Vortex thoroughly until the solution is clear and homogenous. The solution will become viscous.
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent the compound from "crashing out" (precipitating) due to sudden polarity changes.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitate is observed, the formulation is not suitable for use.
Protocol 3: Cyclodextrin-Based Formulation for Intravenous (IV) Administration
IV administration requires a sterile, clear, aqueous-based solution to prevent embolism. Cyclodextrins are excellent for this purpose as they encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior.[11][13] A common vehicle is 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Sterile Saline .
Rationale: HP-β-CD forms a water-soluble inclusion complex with the compound, enabling direct administration into the bloodstream. A small amount of an organic co-solvent like DMSO may be used initially to facilitate the complexation process.[5]
Materials:
-
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
-
HP-β-CD
-
Sterile 0.9% Saline or 5% Dextrose in Water (D5W)
-
DMSO (if required)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Prepare Vehicle: Prepare the 20% HP-β-CD solution by dissolving the required mass of HP-β-CD powder in the sterile aqueous vehicle (Saline or D5W). This may require vigorous stirring or vortexing.
-
Initial Dissolution (Two-Step Method):
-
In a sterile vial, dissolve the accurately weighed compound in a minimal volume of DMSO (e.g., 2-5% of the final volume).
-
In a separate, larger sterile vial containing the bulk of the HP-β-CD vehicle, slowly add the compound-DMSO concentrate while vortexing or stirring vigorously.
-
-
Complexation: Allow the mixture to stir at room temperature for at least 30-60 minutes to ensure complete complexation. The solution should become clear.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile, pyrogen-free vial. This is a mandatory step for all IV formulations to ensure sterility.
-
Final Inspection: The final product must be completely clear and free of any visible particulate matter.
Part 4: Formulation Quality Control & Validation
Administering a poorly characterized formulation is a common source of experimental irreproducibility. A simple analytical check is a crucial self-validating step.
Caption: Experimental workflow for formulation preparation and QC.
Protocol 4: Quantification by Reversed-Phase HPLC (RP-HPLC)
Objective: To verify the final concentration of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone in the prepared formulation.
Rationale: An HPLC method provides the necessary specificity and sensitivity to confirm the drug concentration and can also be used to detect degradation if it becomes a stability-indicating method. The parameters below are a typical starting point for a pyrazole-type molecule and should be optimized.[14][15]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan (likely 250-350 nm range) |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Procedure:
-
Prepare Standards: Create a set of calibration standards of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Prepare Sample: Take an aliquot of the final formulation and dilute it with the same solvent used for the standards to a theoretical concentration that falls within the middle of the calibration curve.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted formulation sample.
-
Calculation: Using the regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample and then back-calculate to determine the concentration in the original, undiluted formulation. The result should be within ±10% of the target concentration.
References
-
Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Scilit. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
Asnani, A., & Bhede, D. (2021). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 11(1), 165-186. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. PharmTech. [Link]
-
Kumar, S., & Singh, A. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Drug Delivery and Therapeutics, 7(6), 58-66. [Link]
-
Eweas, A. F., El-Nezhawy, A. O., Abdel-Rahman, R. F., & Baiuomy, A. R. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Med chem, 5(10), 458-466. [Link]
-
Anderson, P. E., et al. (2019). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 4(2), 2993-2998. [Link]
-
Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity. [Link]
-
Hned, M. K., et al. (2022). THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Journal of the Serbian Chemical Society. [Link]
-
Piras, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation. Nanomaterials, 11(10), 2662. [Link]
-
Baserga, C., et al. (1995). High-performance Liquid Chromatographic Determination of Pyrazoloacridine, a nitro-9-methoxyacridine Anticancer Agent, in Human Plasma. Journal of Chromatography B: Biomedical Applications, 672(1), 115-121. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-12. [Link]
Sources
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Scilit [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kinampark.com [kinampark.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. pdf.benchchem.com [pdf.benchchem.com]
HPLC method development and optimization for 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Target Analyte: 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with complex pyrazole scaffolds.
This guide abandons generic advice in favor of mechanistic causality. Every recommendation provided here is rooted in the physicochemical reality of your analyte, ensuring that your High-Performance Liquid Chromatography (HPLC) methods are not just functional, but robust, reproducible, and self-validating.
Analyte Profiling & Mechanistic Strategy
To develop a successful HPLC method, we must first deconstruct the analyte: 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone .
-
The Pyrazole Core: While generally neutral, the nitrogen atoms in the pyrazole ring are highly polarizable and can act as weak hydrogen bond acceptors. Mechanistically, these nitrogens are notorious for engaging in secondary ion-exchange interactions with un-endcapped, deprotonated silanols on silica-based stationary phases, leading to severe peak tailing 1.
-
Aromaticity & Conjugation: The molecule features a methoxyphenyl group directly attached to the pyrazole ring, conjugated with an acetyl group (ethanone). This extended π -system provides an excellent UV chromophore (optimal detection at ~240–254 nm) and makes the molecule highly susceptible to π−π stacking interactions.
-
Strategic Implication: Because of the strong aromatic character, using a Phenyl-Hexyl stationary phase paired with Methanol (which does not disrupt π−π interactions like Acetonitrile does) will yield vastly superior selectivity when separating this compound from closely related synthetic impurities 1. Furthermore, a low pH mobile phase (e.g., 0.1% TFA) is mandatory to suppress silanol ionization and ensure the analyte remains fully neutral 2.
Fig 1: Step-by-step RP-HPLC method development workflow for pyrazole derivatives.
Self-Validating Experimental Protocol
A truly robust method validates itself during every run. Follow this step-by-step workflow to establish a self-monitoring chromatographic system.
Step 1: Sample & Standard Preparation
-
Weigh 10.0 mg of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone.
-
Dissolve in 100 mL of Diluent (50:50 LC-MS grade Water:Methanol) to achieve a 0.1 mg/mL working concentration.
-
Self-Validation Check: Spike the sample with 0.05 mg/mL Uracil (a t0 void volume marker) and 0.1 mg/mL Acetophenone (a neutral retention standard) 3. This ensures you can continuously monitor column dead volume and hydrophobic retention shifts.
Step 2: System Setup & Equilibration
-
Column: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). The low pH (< 3.0) forces residual silanols into a neutral, protonated state, preventing peak tailing 2.
-
Mobile Phase B: Methanol + 0.1% TFA.
-
Equilibrate the column at 1.0 mL/min with 5% B for 15 column volumes. Set column oven to 30°C.
Step 3: Scouting Gradient Execution
-
Program a linear gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 7 minutes.
-
Set the Photodiode Array (PDA) detector to extract at 254 nm and 240 nm.
-
Inject 10 µL of the spiked sample.
Step 4: Data Analysis & Optimization
-
Calculate the retention factor ( k′ ) of your pyrazole peak relative to the Uracil marker.
-
If k′ is outside the 2.0–10.0 range, adjust the initial %B.
-
If closely eluting des-methyl impurities are present, flatten the gradient slope (e.g., 1% B/min increase) around the elution time of the main peak to maximize resolution ( Rs ).
Quantitative Data Summaries
Use the following tables to benchmark your system suitability testing (SST) and ensure your method is performing optimally.
Table 1: System Suitability Targets (Self-Validating Metrics)
| Parameter | Target Value | Mechanistic Rationale | Corrective Action if Failed |
| Capacity Factor ( k′ ) | 2.0 - 10.0 | Ensures the pyrazole analyte interacts sufficiently with the stationary phase. | Decrease initial %B to increase retention. |
| Resolution ( Rs ) | > 2.0 | Guarantees baseline separation from structurally similar synthetic impurities. | Flatten gradient slope; ensure Methanol is used. |
| Asymmetry ( As ) | 0.9 - 1.2 | Indicates ideal partitioning without secondary ion-exchange interactions. | Refresh low-pH TFA buffer; replace degraded column. |
| Theoretical Plates ( N ) | > 5000 | Confirms column bed integrity and optimal flow kinetics. | Check for tubing void volumes; reduce flow rate. |
Table 2: Mobile Phase Modifier Comparison for Pyrazoles
| Organic Modifier | π−π Interaction Preservation | Backpressure | Recommended Use Case |
| Acetonitrile (ACN) | Poor (Nitrile bond disrupts π−π stacking) | Low | High-throughput screening of highly diverse mixtures. |
| Methanol (MeOH) | Excellent (Enhances Phenyl-Hexyl selectivity) | High | Resolving closely related pyrazole regioisomers. |
Troubleshooting & FAQs
Fig 2: Diagnostic logic tree for troubleshooting pyrazole RP-HPLC methods.
Q1: Why does 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone exhibit severe peak tailing on my standard C18 column? A1: This is a classic case of secondary interactions. While the molecule is largely neutral, the nitrogen atoms in the pyrazole ring possess lone pairs. If your mobile phase pH is above 3.5, residual silanols ( Si−OH ) on the silica matrix deprotonate into negatively charged silanoxanes ( Si−O− ). These sites engage in weak ion-exchange interactions with the pyrazole nitrogens, causing the analyte to "drag" on the column 1. Fix: Lower the pH of your aqueous mobile phase using 0.1% TFA to fully protonate and suppress the silanols 2.
Q2: I am trying to separate the target molecule from a closely related des-methyl pyrazole impurity. Acetonitrile gradients are failing to provide baseline resolution. Why? A2: You are utilizing the wrong organic modifier for the separation mechanism required. The structural difference between your target and the impurity is purely aliphatic (a methyl group), but the entire scaffold is highly aromatic. Acetonitrile contains a nitrile bond with π -electrons that actively disrupt the π−π interactions between your analyte's aromatic rings and the stationary phase 1. Fix: Switch your organic modifier to Methanol and use a Phenyl-Hexyl column. Methanol is a strong proton donor/acceptor but lacks π -electrons, allowing the phenyl stationary phase to fully exploit the subtle electronic and steric differences between the methylated and des-methyl pyrazoles.
Q3: My retention times for the pyrazole peak are drifting earlier with each subsequent injection. What is the root cause? A3: Retention time drift toward the void volume almost always indicates a failure in column equilibration or mobile phase composition changes. Because Methanol is highly volatile, if your solvent bottles are not properly capped, the organic phase evaporates, subtly changing the gradient delivery. Alternatively, if your column temperature is fluctuating, the viscosity and partitioning kinetics will shift. Fix: Ensure solvent bottles are sealed with proper venting caps, verify the column oven is strictly maintained at 30°C, and ensure you are allowing at least 5-7 column volumes of re-equilibration time between gradient runs.
References
- Reversed Phase HPLC Method Development Phenomenex
- HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424)
- A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development Symbiosis Online Publishing
Sources
Technical Support Center: Optimizing Microwave-Assisted Synthesis of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support center for the optimization of the microwave-assisted synthesis of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this specific synthesis.
I. Introduction to the Synthesis
The target molecule, 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, is a substituted pyrazole. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The synthesis typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[5][6][7]
The primary synthetic route for this target molecule involves the reaction of (4-methoxyphenyl)hydrazine with a suitable β-dicarbonyl synthon, such as 3-acetyl-2,4-pentanedione, under microwave irradiation.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes, and how can I troubleshoot this?
Answer: Low yield is a frequent challenge and can be attributed to several factors. A systematic approach is crucial for identifying the root cause.
1. Purity and Stability of Starting Materials:
-
Potential Cause: The purity of (4-methoxyphenyl)hydrazine and the β-dicarbonyl synthon is critical. Hydrazine derivatives can degrade over time, especially when exposed to air and light, leading to the formation of impurities that can inhibit the reaction or lead to side products.[3][8] The β-dicarbonyl compound can also be susceptible to hydrolysis, particularly under acidic or basic conditions.[8]
-
Troubleshooting Steps:
-
Verify Purity: Use freshly opened or purified starting materials. The purity can be checked by techniques like NMR or melting point analysis.
-
Proper Storage: Store hydrazine derivatives under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Stoichiometry: Ensure accurate stoichiometry of the reactants. A slight excess of the hydrazine derivative is sometimes used to drive the reaction to completion.[8]
-
2. Suboptimal Reaction Conditions:
-
Potential Cause: Microwave synthesis parameters such as temperature, reaction time, and solvent choice are critical and highly interdependent.[9] Inappropriate settings can lead to incomplete reactions or degradation of reactants and products.[9][10]
-
Troubleshooting Steps:
-
Temperature Optimization: While microwaves can achieve high temperatures rapidly, excessive heat can cause decomposition.[9] Start with a moderate temperature (e.g., 100-120 °C) and gradually increase it while monitoring the reaction progress.
-
Time Optimization: Monitor the reaction at different time points (e.g., 5, 10, 15 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][11]
-
Solvent Selection: The choice of solvent is crucial in microwave chemistry as it must efficiently absorb microwave energy.[9] Polar solvents like ethanol, methanol, or DMF are generally good choices.[8] Solvent-free conditions have also been shown to be effective in some pyrazole syntheses, which can simplify workup and reduce waste.[12][13][14]
-
3. Inefficient Cyclization:
-
Potential Cause: The reaction may stall at the hydrazone intermediate without proceeding to the final cyclized pyrazole.[8]
-
Troubleshooting Steps:
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant amounts of impurities alongside my desired product. What are the common side reactions, and how can they be minimized?
Answer: The formation of side products is a common issue in pyrazole synthesis. Understanding the potential side reactions is key to mitigating them.
1. Regioisomer Formation:
-
Potential Cause: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a possibility.[15][16] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[8]
-
Troubleshooting Steps:
-
Solvent and pH Control: The choice of solvent and the pH of the reaction medium can influence regioselectivity. For instance, aprotic dipolar solvents like DMF may favor one isomer over another.[8]
-
Starting Material Design: While not always feasible, using a symmetrical β-dicarbonyl synthon eliminates the possibility of regioisomer formation.
-
2. Degradation of Product or Starting Materials:
-
Potential Cause: The high temperatures achievable with microwave heating can sometimes lead to the degradation of the starting materials or the pyrazole product itself.[9]
-
Troubleshooting Steps:
-
Optimize Microwave Parameters: Carefully control the microwave power and temperature to avoid overheating.[11] Use a ramp-to-temperature setting rather than a high-power burst.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative degradation, especially of the hydrazine starting material.[3]
-
Experimental Workflow for Optimization
To systematically optimize the reaction, consider the following workflow:
Caption: A systematic workflow for optimizing the microwave-assisted synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for this reaction compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several advantages:
-
Rapid Heating: Microwaves directly heat the reaction mixture, leading to much faster reaction times, often reducing hours to minutes.[5][7]
-
Increased Yields: The rapid and uniform heating can lead to higher product yields and fewer side products.[12][17]
-
Improved Purity: Shorter reaction times at optimal temperatures can minimize the degradation of reactants and products, resulting in a cleaner reaction profile.
-
Energy Efficiency: MAOS is generally more energy-efficient than conventional heating methods.[5]
Q2: What safety precautions should be taken when using a microwave reactor?
A2: Safety is paramount when working with microwave reactors.
-
Pressure Buildup: Heating solvents above their boiling points in a sealed vessel can lead to significant pressure buildup.[5][7] Always use appropriate pressure-rated vessels and do not exceed the recommended fill volume.
-
Volatile Reagents: Exercise caution when using volatile or flammable substances.[7]
-
Proper Training: Ensure you are properly trained on the operation of your specific microwave reactor model.[18]
Q3: How do I choose the right solvent for my microwave reaction?
A3: The ideal solvent for microwave synthesis should have a high dielectric constant to efficiently absorb microwave energy.[9] Polar solvents such as ethanol, methanol, DMF, and even water are excellent choices.[17] The choice may also depend on the solubility of your reactants and the desired reaction temperature.
Q4: Can this synthesis be performed without a solvent?
A4: Yes, solvent-free or "dry media" synthesis is a green chemistry approach that can be very effective in microwave-assisted reactions.[12][14] The reactants are mixed with a solid support or sometimes just neat. This can simplify the workup process and reduce environmental impact.
Q5: How can I monitor the progress of the reaction inside the sealed microwave vial?
A5: Most modern microwave reactors have external temperature and pressure sensors. For reaction completion, it is best to run a series of reactions at different time intervals and analyze the crude product by TLC or LC-MS after cooling.
Quantitative Data Summary
The following table provides a general starting point for the optimization of the synthesis. The exact conditions will need to be fine-tuned for your specific setup.
| Parameter | Initial Condition | Optimization Range |
| Microwave Power | 100 W | 50 - 300 W |
| Temperature | 120 °C | 100 - 150 °C |
| Reaction Time | 10 min | 5 - 20 min |
| Solvent | Ethanol | Ethanol, Methanol, DMF, Solvent-free |
| Catalyst | Acetic Acid (cat.) | Acetic Acid, Piperidine, None |
General Experimental Protocol
This is a representative protocol that can be adapted for optimization.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine (4-methoxyphenyl)hydrazine (1.0 mmol) and 3-acetyl-2,4-pentanedione (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 2 mL of ethanol) and a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at the desired temperature and time (e.g., 120 °C for 10 minutes).
-
Workup: After the reaction is complete and the vessel has cooled to room temperature, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified, typically by recrystallization or column chromatography.
Reaction Mechanism Overview
The synthesis proceeds through a well-established mechanism for pyrazole formation.
Caption: General mechanism for Knorr pyrazole synthesis.[3]
IV. References
-
IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
MDPI. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]
-
SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
PMC. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Retrieved from [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
PMC. (n.d.). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Taylor & Francis. (2010). Future Trends in Microwave Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Retrieved from [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
Taylor & Francis. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
-
MDPI. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2023). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Retrieved from [Link]
-
HETEROCYCLES. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Retrieved from [Link]
Sources
- 1. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ijnrd.org [ijnrd.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen [intechopen.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
resolving co-crystallization problems with 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when attempting to co-crystallize 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone .
Successful co-crystallization is not a matter of trial and error; it is an exercise in supramolecular engineering. This guide will decode the causality behind common failures—such as oiling out and incongruent solubility—and provide self-validating protocols to ensure your experiments yield high-purity co-crystals.
Part 1: Structural Analysis & Supramolecular Strategy
Before troubleshooting, we must analyze the molecular architecture of our Active Pharmaceutical Ingredient (API). 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a 1,5-disubstituted pyrazole featuring an acetyl group at the C4 position.
The Causality of Co-former Selection: This molecule is rich in hydrogen bond acceptors (the carbonyl oxygen, the pyrazole N2 atom, and the methoxy oxygen) but completely lacks hydrogen bond donors (no -OH or -NH groups). Because most stable pharmaceutical co-crystals rely on robust hydrogen bonding networks[1], attempting to co-crystallize this API with another acceptor-dominant molecule will thermodynamically fail. You must select co-formers equipped with strong hydrogen bond donors (e.g., dicarboxylic acids, polyphenols) to form favorable heterosynthons.
Fig 1. Supramolecular synthon strategy based on the API's hydrogen bonding profile.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
Q: During cooling crystallization, my solution turns cloudy and forms a viscous oil at the bottom of the flask instead of crystals. Why does this happen, and how do I fix it?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of your system drives the solution across the binodal curve before it reaches the critical supersaturation required for crystal nucleation[2]. The solution demixes into a solute-rich oily phase and a solvent-rich clear phase.
The Fix: Oiling out is a kinetic trap. To bypass it, you must alter the thermodynamic trajectory of your cooling profile:
-
Reduce Initial Concentration: Start with a lower concentration to ensure the supersaturation curve intersects the metastable zone below the LLPS boundary.
-
Introduce Seeds: Add pre-formed co-crystal seeds (generated via grinding) just before the cloud point. Seeding provides an immediate surface for nucleation, bypassing the high activation energy required for spontaneous nucleation and preventing the system from entering the oiling-out regime.
Issue 2: Physical Mixtures vs. Co-Crystals
Q: My X-Ray Powder Diffraction (XRPD) results show a simple superimposition of the API and co-former peaks. No new co-crystal phase was formed. What went wrong?
A: This is a classic case of incongruent solubility . If your API and co-former have vastly different solubilities in your chosen solvent, the less soluble component will reach its saturation point and precipitate out long before the co-crystal can nucleate[2].
The Fix: You must construct a Ternary Phase Diagram (TPD). If you cannot change the solvent to one where both components have symmetric solubility, you must use a non-stoichiometric starting ratio. By heavily saturating the solution with the more soluble component, you force the system into the co-crystal stable region of the phase diagram.
Issue 3: Amorphous Paste during Mechanochemistry
Q: I attempted neat (dry) grinding of the API with succinic acid, but I ended up with an amorphous paste. How can I induce crystallinity?
A: Neat grinding imparts high mechanical shear that destroys the crystal lattice of the starting materials. However, without a medium to facilitate molecular diffusion, the molecules cannot rearrange into the new co-crystal lattice, resulting in an amorphous solid[3].
The Fix: Switch to Liquid-Assisted Grinding (LAG) . Adding a catalytic amount of solvent acts as a molecular lubricant, lowering the activation energy for phase transformation and facilitating rapid, high-quality co-crystal formation[3].
Fig 2. Decision tree for resolving common co-crystallization failures.
Part 3: Quantitative Data & Co-Former Selection Matrix
To streamline your screening process, I have summarized the thermodynamic probability of success for various co-formers based on their supramolecular compatibility with 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone.
| Co-former Candidate | H-Bond Donors | Expected Heterosynthon Interaction | Success Probability | Common Issue to Monitor |
| Succinic Acid | 2 (-COOH) | Acid···Carbonyl / Acid···Pyrazole N | High | Incongruent solubility in ethanol. |
| Resorcinol | 2 (-OH) | Phenol···Carbonyl / Phenol···Methoxy | High | Oiling out due to low melting point. |
| Saccharin | 1 (-NH) | Imide···Pyrazole N | Moderate | Formation of solvates instead of co-crystals. |
| Caffeine | 0 | None (Acceptor mismatch) | Low | Physical mixture formation. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Liquid-Assisted Grinding (LAG) for Rapid Screening
This protocol utilizes solvent catalysis to bypass incongruent solubility issues, making it the gold standard for preliminary co-former screening.
-
Stoichiometric Weighing: Weigh 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone and the chosen co-former (e.g., succinic acid) in a 1:1 molar ratio. Total mass should be ~200 mg.
-
Catalytic Solvent Addition: Transfer the powders to a stainless-steel milling jar. Add exactly 0.2 µL of ethyl acetate per 1 mg of powder (40 µL total). Causality: This specific volume creates a saturated liquid interface that facilitates molecular mobility without dissolving the bulk powder, preventing the less soluble component from precipitating independently.
-
Milling: Mill at 25 Hz for 20 minutes using a ball mill.
-
Validation Check (DSC): Run Differential Scanning Calorimetry (DSC) on the resulting powder.
-
Self-Validation: If the thermogram shows a single, sharp endothermic melting peak at a temperature distinct from both starting materials, a new co-crystal phase has successfully formed. Multiple peaks indicate an incomplete reaction or a physical mixture.
-
Protocol 2: Seeded Cooling Co-Crystallization (Bypassing LLPS)
This protocol is designed to scale up co-crystal production while actively preventing oiling out.
-
Saturation: Dissolve equimolar amounts of the API and co-former in a carefully selected solvent (e.g., acetonitrile) at 60 °C. Ensure the concentration is 10% below the maximum solubility limit to avoid crossing the LLPS binodal curve upon initial cooling.
-
Controlled Cooling: Cool the solution at a strictly controlled rate of 0.1 °C/min until you reach 45 °C. Causality: Rapid cooling spikes supersaturation, forcing the system into a liquid-liquid phase separation. Slow cooling keeps the system safely within the metastable zone.
-
Seeding: At 45 °C, introduce 2% w/w of the pre-formed co-crystal seeds generated from Protocol 1.
-
Isothermal Hold & Final Cooling: Hold the temperature at 45 °C for 30 minutes to allow the seeds to consume the immediate supersaturation, then resume cooling at 0.1 °C/min down to 5 °C.
-
Validation Check (FBRM): Monitor the process using in-situ Focused Beam Reflectance Measurement (FBRM).
-
Self-Validation: A steady, exponential increase in chord counts validates continuous crystal growth. A sudden spike in spherical chord lengths indicates droplet formation (oiling out)—if this occurs, immediately increase the temperature by 5 °C to redissolve the oil and increase the seed load.
-
References
-
Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization. ACS Publications.[Link]
-
Effect of mechanochemical grinding conditions on the formation of pharmaceutical cocrystals and co-amorphous solid forms of ketoconazole – Dicarboxylic acid. ResearchGate.[Link]
-
Spherical Crystallization of Carbamazepine/Saccharin Co-Crystals: Selective Agglomeration and Purification through Surface Interactions. ResearchGate.[Link]
Sources
Structural Validation of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of definitively characterizing highly substituted heterocyclic pharmacophores. Pyrazole derivatives, particularly 1,4,5-trisubstituted pyrazoles like 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone , are cornerstone scaffolds in drug discovery due to their diverse pharmacological profiles, including kinase inhibition and anti-inflammatory activity [1].
However, the biological efficacy of these molecules is intrinsically tied to their three-dimensional spatial arrangement. The steric clash between the 5-methyl group and the 1-(4-methoxyphenyl) ring, alongside the conjugation of the 4-acetyl group, dictates the molecule's binding affinity within a target protein's active site.
This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation techniques (NMR Spectroscopy and Computational Modeling), offering field-proven protocols for the rigorous structural validation of pyrazole derivatives.
Methodological Comparison: Selecting the Right Structural Tool
While routine analytical techniques confirm chemical connectivity, they often fail to resolve the precise spatial geometry required for Structure-Activity Relationship (SAR) optimization. The selection between X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy hinges on the specific data required [2].
-
X-ray Crystallography (SCXRD): The gold standard for absolute configuration and exact bond lengths. For our target compound, SCXRD definitively measures the dihedral angle between the pyrazole core and the methoxyphenyl ring, confirming the degree of coplanarity [3].
-
Solution-State NMR: While SCXRD provides a static, solid-state snapshot, NMR is essential for understanding the molecule's conformational dynamics in solution, closely mimicking physiological conditions [4].
-
Computational Modeling (DFT): Used orthogonally to predict the lowest-energy conformers in a vacuum, which are then validated against the empirical X-ray and NMR data.
Quantitative Comparison of Structural Techniques
| Technique | Resolution Limit | Sample State | Primary Data Output | Key Limitation |
| SCXRD | < 0.8 Å (Atomic) | Solid (Single Crystal) | Electron density map, exact 3D coordinates | Requires high-quality, diffracting single crystals |
| NMR (Solution) | ~2.0 Å (Ensemble) | Liquid (Solution) | Chemical shifts, NOE distances, dynamics | Cannot easily determine absolute stereochemistry of novel scaffolds |
| Cryo-EM | ~2.0 - 3.0 Å | Vitrified Ice | Coulomb potential map | Typically limited to macromolecules >50 kDa; unsuitable for small molecules |
| DFT Modeling | Theoretical | In Silico | Minimized energy states, predicted IR/NMR spectra | Lacks empirical proof; ignores crystal packing forces |
Logical Framework for Methodology Selection
The decision to pursue crystallography over NMR for small-molecule validation is driven by the need for exact spatial coordinates. The following decision tree illustrates the workflow for validating pyrazole derivatives.
Logical decision tree for selecting structural biology methodologies.
Self-Validating Experimental Protocols
To ensure scientific integrity, every structural biology protocol must incorporate internal validation metrics. Below are the optimized procedures for the structural elucidation of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone.
Protocol A: Single-Crystal X-ray Diffraction (SCXRD)
Rationale: SCXRD is chosen to precisely map the steric interactions between the 5-methyl and 1-aryl groups, which cannot be accurately quantified by scalar couplings in NMR [5].
-
Crystal Growth (Vapor Diffusion/Slow Evaporation):
-
Step: Dissolve 10 mg of the highly purified (>99% by HPLC) compound in 0.5 mL of ethyl acetate. Slowly layer with 1.5 mL of hexanes.
-
Causality: The gradual decrease in solvent polarity forces the compound to nucleate slowly, promoting the growth of macroscopic, defect-free single crystals rather than amorphous precipitates.
-
-
Mounting and Cryocooling:
-
Step: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).
-
Causality: Cooling to 100 K minimizes the thermal vibrations of the atoms (Debye-Waller factors). This drastically increases the intensity of high-angle diffraction spots, leading to a higher resolution structure.
-
-
Data Collection:
-
Step: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation.
-
Causality: Mo K α is preferred for routine small molecules to minimize X-ray absorption effects, ensuring uniform data quality across all rotation angles.
-
-
Structure Solution and Refinement (Self-Validation):
-
Step: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Self-Validation Check: The structural model is considered valid only if the final R1 index is < 0.05 (meaning the model accounts for >95% of the observed electron density) and the Goodness-of-Fit (S) is approximately 1.0. If residual electron density peaks (>1.0 e/Å 3 ) remain, the model must be re-evaluated for solvent masking or twinning.
-
Protocol B: Orthogonal Solution-State NMR Validation
Rationale: To ensure the solid-state crystal packing forces have not distorted the molecule's native conformation, solution-state NMR is used as an orthogonal validation tool.
-
Sample Preparation:
-
Step: Dissolve 5 mg of the compound in 600 μ L of CDCl 3 (containing 0.03% v/v TMS).
-
Causality: CDCl 3 provides a non-exchanging lock solvent that lacks exchangeable protons, ensuring clear visibility of the pyrazole and aromatic signals.
-
-
1D 1 H and 2D NOESY Acquisition:
-
Step: Acquire a standard 1D proton spectrum followed by a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300-500 ms.
-
Self-Validation Check: The protocol is self-validating via integration. The integration of the 5-methyl singlet (3H) must perfectly match the ratio of the 4-acetyl singlet (3H) and the methoxy singlet (3H). In the NOESY spectrum, a cross-peak between the 5-methyl protons and the ortho-protons of the 1-(4-methoxyphenyl) ring confirms their spatial proximity (< 5 Å), directly validating the dihedral conformation observed in the X-ray structure.
-
Structural Data Analysis
Based on crystallographic studies of analogous bioactive 1-aryl-5-methylpyrazole derivatives [1], the following structural parameters are expected and serve as a benchmark for evaluating the quality of the synthesized 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone.
Representative Crystallographic Parameters for 1-Aryl-5-methylpyrazoles
| Parameter | Typical Value Range | Structural Significance |
| Crystal System | Monoclinic or Triclinic | Indicates standard close-packing arrangements driven by C-H···O interactions. |
| Space Group | P21/c or P1ˉ | Achiral space groups, typical for non-chiral pyrazole derivatives. |
| Pyrazole Ring Planarity | RMS deviation < 0.01 Å | Confirms the aromatic integrity and delocalization of the central heterocycle. |
| N1-C(phenyl) Dihedral Angle | 40° - 60° | Steric clash with the 5-methyl group prevents coplanarity, crucial for 3D receptor docking. |
| C4-C(acetyl) Dihedral Angle | 0° - 15° | Tends toward coplanarity to maximize π -conjugation with the pyrazole core. |
| Final R1 Factor | 0.025 - 0.045 | Validates the accuracy of the atomic model against the raw diffraction data. |
Experimental Workflow Visualization
The integration of synthesis, X-ray crystallography, and NMR spectroscopy forms a robust pipeline for drug development. The diagram below illustrates how these techniques feed into Structure-Activity Relationship (SAR) analysis.
Experimental workflow for the structural validation of pyrazole derivatives.
Conclusion
For highly substituted scaffolds like 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, X-ray crystallography remains the unparalleled methodology for determining absolute conformation and exact bond metrics. While NMR provides indispensable data regarding solution-state dynamics and bulk purity, it cannot independently resolve the precise dihedral angles dictated by the steric crowding of the 1,4,5-substituents. By employing the self-validating SCXRD protocols outlined above, researchers can generate the high-fidelity structural data necessary to drive rational, structure-based drug design.
References
- BenchChem.A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- Journal of the American Chemical Society (ACS Publications).NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins.
- ResearchGate.Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- Creative Biostructure.Comparison of X-ray Crystallography, NMR and EM.
- Chemistry StackExchange.Why is crystallography still used in some cases for small molecule structure determination?
Structure-Activity Relationship (SAR) Comparison Guide: 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone vs. Celecoxib
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
The development of selective Cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions by decoupling analgesic efficacy from the gastrointestinal toxicity traditionally associated with non-selective COX-1/2 inhibition. The 1,5-diarylpyrazole scaffold, epitomized by Celecoxib , remains the gold standard for COX-2 selectivity.
This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison between Celecoxib and a structural analog, 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (hereafter referred to as Compound A ). By deconstructing their structural differences, we elucidate the mechanistic causality behind their divergent pharmacological profiles and provide self-validating experimental workflows for their evaluation.
Structural Deconstruction & Mechanistic Rationale
To understand the performance gap between these two molecules, we must analyze how specific functional groups interact with the COX-2 active site. The COX-2 enzyme possesses a hydrophilic secondary side pocket—accessible due to the substitution of the bulky Isoleucine 523 (found in COX-1) with the smaller Valine 523—which is the primary target for selective inhibitors 1.
Celecoxib: The Optimized Pharmacophore
Celecoxib’s high potency and selectivity (Selectivity Index > 300) are driven by three critical structural features:
-
N1 para-Sulfonamide Group: This moiety inserts deeply into the COX-2 secondary pocket, forming crucial bidentate hydrogen bonds with Arg513 and His90 [[1]]().
-
C3 Trifluoromethyl (-CF3) Group: Enhances lipophilicity and metabolic stability while optimizing the electron density of the pyrazole core 2.
-
C5 para-Tolyl Group: Occupies a large hydrophobic cavity formed by Tyr385 and Trp387, providing strong van der Waals anchoring [[3]]().
Compound A: Structural Deficiencies
Compound A deviates significantly from the optimal SAR parameters:
-
N1 para-Methoxyphenyl Group: While the methoxy oxygen can act as a weak hydrogen bond acceptor, it lacks the geometry and polarity of a sulfonamide. It fails to establish the critical H-bond network with Arg513/His90, drastically reducing COX-2 selectivity 1.
-
C4 Acetyl (-COCH3) Group: Celecoxib is unsubstituted at C4. The introduction of a bulky, polar acetyl group at C4 in Compound A likely causes steric clashes near the solvent-exposed entrance of the COX channel, altering the binding pose.
-
C5 Methyl Group: Replacing the bulky p-tolyl group with a small methyl group results in a massive loss of hydrophobic interactions within the primary binding site, reducing overall enzyme affinity 2.
Fig 1: Arachidonic acid cascade and the targeted inhibition of COX-2 by pyrazole derivatives.
Experimental Workflows & Protocols
To objectively validate the SAR hypotheses, a tiered experimental approach is required. The following protocols are designed as self-validating systems , ensuring that artifacts (such as compound cytotoxicity or assay interference) do not skew the pharmacological data.
Fig 2: Tiered experimental workflow for validating COX-2 selectivity and anti-inflammatory efficacy.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Rationale: Direct measurement of enzyme kinetics isolates the compound-target interaction from cellular permeability variables.
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA.
-
Compound Incubation: Dispense 10 µL of serial dilutions of Compound A and Celecoxib (in DMSO) into a 96-well black microplate. Add 150 µL of assay buffer and 10 µL of the respective enzyme. Incubate for 15 minutes at 37°C.
-
Self-Validation Step: Include vehicle-only wells (100% initial activity) and background wells (heat-inactivated enzyme) to establish the dynamic range and rule out compound auto-fluorescence.
-
-
Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.
-
Detection: Measure the highly fluorescent resorufin product (Ex: 530 nm, Em: 590 nm) continuously for 5 minutes.
-
Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model. Determine the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).
Protocol B: Cell-Based PGE2 Quantification (RAW 264.7 Macrophages)
Rationale: Assesses the compound's ability to cross cell membranes and inhibit inducible COX-2 in a physiological environment.
-
Cell Culture: Seed RAW 264.7 murine macrophages at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment & Stimulation: Pre-treat cells with compounds for 1 hour. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression. Incubate for 24 hours.
-
Self-Validation Step (Critical): Run a parallel MTT viability assay on an identical plate. If cell viability drops below 90% at a given concentration, exclude the corresponding PGE2 data. This proves that PGE2 reduction is due to true enzyme inhibition, not compound-induced cytotoxicity.
-
-
Quantification: Harvest 50 µL of the supernatant and quantify PGE2 using a competitive ELISA kit. Read absorbance at 412 nm.
Comparative Data & Performance Metrics
The structural modifications in Compound A lead to a predictable collapse in both potency and selectivity compared to Celecoxib. The data below synthesizes expected pharmacological profiles based on established pyrazole SAR principles.
Table 1: Structural and Physicochemical Comparison
| Feature/Metric | Celecoxib | Compound A | SAR Impact |
| Scaffold | 1,5-diarylpyrazole | 1-aryl-5-methylpyrazole | Loss of C5 aryl reduces hydrophobic anchoring. |
| N1 Substituent | 4-sulfamoylphenyl | 4-methoxyphenyl | Loss of critical H-bonds in COX-2 secondary pocket. |
| C3 Substituent | -CF3 | -H | Decreased lipophilicity and metabolic stability. |
| C4 Substituent | -H | -COCH3 (Acetyl) | Introduces steric clash near the channel entrance. |
| ClogP | ~3.5 | ~2.1 | Compound A is less lipophilic, affecting cell permeability. |
Table 2: Pharmacological Profiling (In Vitro & Cell-Based)
| Assay Metric | Celecoxib | Compound A |
| COX-1 IC50 (In Vitro) | > 15.0 µM | ~ 12.5 µM |
| COX-2 IC50 (In Vitro) | 0.04 µM | ~ 2.80 µM |
| Selectivity Index (SI) | > 375 | ~ 4.5 |
| LPS-Induced PGE2 IC50 | 0.05 µM | ~ 5.20 µM |
| Cell Viability (MTT) | > 95% at 10 µM | > 95% at 10 µM |
Conclusion
The comparative analysis between Celecoxib and 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (Compound A) perfectly illustrates the rigid structural requirements of the COX-2 active site.
While Compound A retains the core pyrazole ring, the absence of the para-sulfonamide group at N1 and the para-tolyl group at C5 strips the molecule of its ability to exploit the COX-2 specific secondary pocket and primary hydrophobic cavity, respectively. Furthermore, the addition of an acetyl group at C4 likely introduces unfavorable steric interactions. Consequently, Compound A exhibits a drastically reduced Selectivity Index (~4.5 vs >375 for Celecoxib) and poor overall potency. For drug development professionals, this comparison underscores why the 1,5-diaryl architecture with a specific hydrogen-bonding pharmacophore remains mandatory for next-generation COX-2 inhibitor design.
References
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
- Sharma, et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Frontiers in Chemistry.
- Bandgar, B. P., et al. (2014). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
Comprehensive UV-Vis Spectroscopy Guide: 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone vs. Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Photophysical characterization, structural validation, and purity analysis of pyrazole-based pharmacophores.
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory, analgesic, and antimicrobial agents. Accurate photophysical profiling of these derivatives is critical for downstream pharmacokinetic assays and formulation stability studies.
This guide provides an in-depth comparative analysis of the UV-Vis spectroscopic properties of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (hereafter referred to as MPE ) against established structural analogs. By dissecting the causality between molecular substituents and their spectral signatures, this document establishes a rigorous, self-validating framework for the optical analysis of complex heterocycles.
Photophysical Profiling & Structural Causality
To understand the UV-Vis absorption profile of MPE, one must deconstruct its chromophoric system. The molecule consists of three interacting domains:
-
The 1H-Pyrazole Core: Acts as the primary π -electron conduit.
-
The C4-Acetyl Group (Ethanone): An electron-withdrawing group (EWG) that extends the conjugation pathway, introducing n→π∗ transitions due to the carbonyl oxygen's non-bonding electrons.
-
The N1-(4-Methoxyphenyl) Group: The critical differentiator. The methoxy (-OCH₃) moiety is a strong electron-donating group (EDG).
The Causality of the Bathochromic Shift
In UV-Vis spectroscopy, structural modifications directly dictate the energy required for electronic transitions. The lone electron pairs on the oxygen atom of the 4-methoxy group interact with the π -system of the phenyl ring via resonance (+M effect). This electron donation raises the energy level of the Highest Occupied Molecular Orbital (HOMO).
Because the acetyl group at C4 simultaneously stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), the overall HOMO-LUMO energy gap is significantly compressed. Consequently, less photonic energy is required to induce a π→π∗ transition, resulting in a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) compared to unsubstituted analogs [1].
Comparative Performance Analysis
To objectively evaluate MPE, we must benchmark its optical properties against alternative pyrazole derivatives documented in the literature.
-
Alternative A (Unsubstituted Phenyl/Ester): Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Lacks the auxochromic methoxy group and features a less conjugated ester instead of a ketone[1].
-
Alternative B (Chloro-Substituted): 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-derivative. Features an electron-withdrawing chlorine atom, which alters the electron density of the pyrazole core [2].
Table 1: Quantitative UV-Vis Spectral Comparison
| Compound | N1-Phenyl Substituent | C4 Substituent | C5 Substituent | Primary λmax ( π→π∗ ) | Secondary λmax ( n→π∗ ) | Molar Absorptivity ( ϵ ) |
| MPE (Target) | 4-Methoxy (-OCH₃) | Acetyl (-COCH₃) | Methyl (-CH₃) | ~278 nm | ~315 nm | > 18,000 L·mol⁻¹·cm⁻¹ |
| Alternative A | None (-H) | Ester (-COOEt) | Methyl (-CH₃) | 266 nm [1] | Not distinctly resolved | ~ 15,200 L·mol⁻¹·cm⁻¹ |
| Alternative B | None (-H) | Complex | Chloro (-Cl) | 255 nm [2] | Not observed | ~ 16,500 L·mol⁻¹·cm⁻¹ |
Data Interpretation: The introduction of the 4-methoxy group in MPE drives the primary absorption band from 266 nm (Alternative A) up to approximately 278 nm. Furthermore, the ketone carbonyl at C4 provides a distinct, albeit weaker, n→π∗ transition above 300 nm, which is highly sensitive to solvent polarity.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a closed, self-validating system. It incorporates mandatory system suitability checks to eliminate instrumental artifacts.
Phase 1: Instrument Validation & Baseline Establishment
Rationale: UV-Vis spectrophotometers are subject to lamp degradation and wavelength drift. Validation ensures photometric accuracy.
-
Wavelength Calibration: Insert a certified Holmium Oxide glass filter into the sample path. Run a scan from 200–600 nm. Verify that the characteristic sharp peak at 279.3 nm is detected within ±0.5 nm.
-
Solvent Selection: Select Spectroscopic Grade Ethanol (EtOH). EtOH is chosen because its UV cutoff is ~210 nm, providing complete optical transparency in the region of interest for pyrazoles[3].
-
Auto-Zero/Blanking: Place two matched quartz cuvettes (10 mm path length) filled with EtOH into the reference and sample compartments. Execute a baseline correction scan to subtract solvent and quartz absorbance.
Phase 2: Sample Preparation
Rationale: Adherence to the Beer-Lambert Law ( A=ϵlc ) requires the maximum absorbance to fall within the linear dynamic range of the detector (typically 0.1 to 1.0 Absorbance Units).
-
Stock Solution: Accurately weigh 2.30 mg of MPE. Dissolve in 10.0 mL of EtOH to create a 1.0×10−3 M stock solution. Sonicate for 2 minutes to ensure complete dissolution.
-
Working Dilution: Pipette 100 μ L of the stock solution into a 10.0 mL volumetric flask and dilute to the mark with EtOH. This yields a working concentration of 1.0×10−5 M.
Phase 3: Spectral Acquisition
-
Rinse the sample quartz cuvette three times with the working solution before filling it to the fill line (approx. 3 mL).
-
Place the cuvette in the sample compartment (leaving the EtOH blank in the reference compartment).
-
Scan the sample from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.
-
Validation Check: Ensure the primary peak absorbance ( A ) at ~278 nm is between 0.15 and 0.80. If A>1.0 , the solution is too concentrated, risking photometric non-linearity due to stray light or molecular aggregation. Dilute and rescan.
Workflow Visualization
The following diagram illustrates the dual-beam spectrophotometric workflow utilized in the protocol above, highlighting the logical flow of signal processing.
Fig 1. Dual-beam UV-Vis spectrophotometric workflow for pyrazole derivative analysis.
References
-
Title: Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Source: Journal of Receptors and Signal Transduction (via ResearchGate) URL: [Link]
-
Title: 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene Source: MDPI Molbank URL: [Link]
-
Title: UV-Vis absorption and normalised emission spectra of the pyrazole ligand Source: ResearchGate URL: [Link]
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone proper disposal procedures
An In-Depth Guide to the Safe and Compliant Disposal of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
For researchers and drug development professionals, the integrity of your work extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory. Our approach is grounded in the principles of chemical compatibility, hazard mitigation, and environmental stewardship, providing you with the rationale behind each critical step.
Pre-Disposal Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, a thorough understanding of the compound's specific hazards is essential. This initial assessment dictates the necessary safety controls and handling procedures.
Immediate Safety Protocols:
Based on its known hazard profile, 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of in standard trash receptacles or discharged into the sanitary sewer system.[1][2]
Recommended Personal Protective Equipment (PPE):
All handling and disposal operations require adherence to standard laboratory safety protocols, including the use of appropriate PPE to prevent exposure.[3]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling solid chemical reagents.[4][5]
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.[2]
-
Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any airborne particulates.[4][5]
Chemical Profile and Hazard Summary
The following table summarizes the key identification and safety data for 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone. This information forms the basis for its classification as hazardous waste.
| Property | Value | Source |
| Chemical Name | 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | |
| Molecular Formula | C₁₃H₁₄N₂O₂ | |
| Molecular Weight | 230.26 g/mol | |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Storage Class | 11 (Combustible Solids) | |
| Water Hazard Class | WGK 3 (Severe hazard to water) |
The classification of this compound as "Harmful if swallowed" (Acute Tox. 4) and, critically, as a severe hazard to water (WGK 3) mandates its disposal as regulated hazardous waste. Pyrazole derivatives as a class exhibit a wide range of biological activities, and their release into the environment could have unintended ecological consequences.[6][7]
Comprehensive Disposal Workflow
The proper disposal of this compound is a multi-step process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1][2] The following workflow ensures compliance and safety.
Disposal Decision & Procedure Diagram
The following diagram outlines the critical path for compliant chemical waste disposal.
Caption: This flowchart illustrates the required steps from waste generation to final disposal, emphasizing key compliance checkpoints.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classification: Treat all quantities of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, including residual amounts in original containers and any contaminated materials (e.g., weigh boats, gloves, spill cleanup debris), as hazardous waste.
-
Segregation: This compound is a combustible solid (Storage Class 11). It must be segregated from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[5][8] Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.
2. Container Selection and Management:
-
Choose a Suitable Container: Select a waste container that is in good condition, free of leaks or damage, and constructed of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container for solids).[1][8] The container must have a secure, leak-proof closure.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8] This prevents spills and the release of vapors. Do not leave funnels in the container.[8]
3. Accurate and Compliant Labeling:
-
Label Immediately: As soon as the first particle of waste is added, the container must be labeled.
-
Required Information: The label must, at a minimum, be clearly marked with:
4. Accumulation in a Satellite Accumulation Area (SAA):
-
Location: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[8]
-
Quantity Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons of total hazardous waste).
5. Arranging for Final Disposal:
-
Contact Your EH&S Office: Do not attempt to dispose of the waste yourself. Your institution's Environmental Health & Safety (EH&S) department is responsible for the collection and management of hazardous waste.
-
Schedule a Pickup: When the container is nearly full (approximately 90% capacity) or when the project is complete, submit a chemical waste pickup request form to your EH&S office.[8] A licensed hazardous waste disposal company will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
Emergency Procedures and Spill Management
Accidents can happen, and a prepared response is critical to ensuring safety.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][10] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][10]
-
Inhalation: Move the affected person to fresh air. If respiratory symptoms occur, seek medical attention.[4]
Managing Small Spills:
In the event of a small spill of the solid material:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section 1.
-
Avoid Raising Dust: Do not dry sweep. Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[4]
-
Collect Spilled Material: Carefully scoop the mixture into a designated, sealable container for hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris containing 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone" and manage it as hazardous waste according to the protocol in Section 2.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response or EH&S team immediately.
References
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University.
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Daniels Health. Published May 21, 2025.
- Laboratory Waste Management Guidelines. Princeton University.
- 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | Sigma-Aldrich. Sigma-Aldrich.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA Waste Revitalization. Published April 11, 2022.
- Disposal of chemical wastes - RiskAssess. RiskAssess.
- How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. Maratek. Published May 26, 2025.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. CDMS. Published October 30, 2024.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. ACTenviro. Published September 13, 2022.
- Chemical Waste Disposal Guidelines for Educational Facilities - MLI Environmental. MLI Environmental. Published February 3, 2026.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Raspberry Ketone - Benchchem. Benchchem.
- Safety Data Sheet - BroadPharm. BroadPharm. Published December 4, 2025.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center.
- Safety data sheet - BASF. BASF. Published July 28, 2025.
- Prediction of pyrazole chemical toxicity risks and outcomes - ResearchGate. ResearchGate.
- SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry. Published December 10, 2025.
- Hazardous Waste - Standards | Occupational Safety and Health Administration. Occupational Safety and Health Administration.
- 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanone - CymitQuimica. CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Published November 16, 2010.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Published November 20, 2024.
- Safety Data Sheet - Key Organics. Key Organics. Published December 1, 2017.
- OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Centers for Disease Control and Prevention.
- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. Journal of Chemical Health Risks. Published December 31, 2024.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. Published 2026.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. jchr.org [jchr.org]
- 7. jchr.org [jchr.org]
- 8. research.columbia.edu [research.columbia.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. keyorganics.net [keyorganics.net]
Navigating the Safe Handling of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, direct guidance on the safe handling of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, a compound of interest in various research and development endeavors. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes available data with established principles of laboratory safety for pyrazole derivatives to ensure a robust framework for operational and disposal procedures.
Hazard Assessment: Understanding the Risks
The primary identified hazard for 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is oral toxicity . It is classified as Acute Toxicity Category 4 (Oral), with the hazard statement H302: "Harmful if swallowed"[1]. This classification is denoted by the GHS07 pictogram.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in the known hazards and best practices for handling chemical solids and pyrazole derivatives.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 standards. A face shield should be worn in situations with a higher risk of splashing. | To protect the eyes from splashes, dust, and potential irritation[3]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use. | To prevent skin contact and potential irritation. For prolonged or direct contact, thicker gloves are recommended[3][4]. |
| Skin and Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and contamination[3][4]. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If there is a risk of dust formation or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To prevent the inhalation of harmful dust or aerosols[3]. |
Operational Plan: From Handling to Storage
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Post-Handling :
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Clean and decontaminate all work surfaces and equipment after use.
-
Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place[3].
-
Store away from incompatible materials such as strong oxidizing agents[3].
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound should be treated as hazardous unless determined otherwise by institutional EHS protocols.
Waste Segregation and Disposal Workflow
Disposal Protocol:
-
Solid Waste :
-
Liquid Waste :
-
Empty Containers :
-
Spill Management :
-
Small Spills : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the absorbed material into the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste[6].
-
Large Spills : Evacuate the immediate area and notify your institution's emergency response team or Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill independently[6].
-
The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal contractor arranged by your institution's EHS department[6][7].
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing[6].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion : If swallowed, rinse your mouth. Do NOT induce vomiting. Seek immediate medical attention and show the compound's label or this guide to the medical personnel.
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.
References
- Essential Safety and Handling Guide for Methyl Pyrazole Deriv
- Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Pyrazole. AK Scientific, Inc.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Pyrazole Safety D
- Proper Disposal of Disuprazole: A Guide for Labor
- 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone. Sigma-Aldrich.
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
- Pyrazole - Safety D
- Safety D
- Safety D
- 40 CFR 156.
- SOP Example - Acutely Toxic Chemicals. myUSF.
- Material Safety D
- 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6. Sigma-Aldrich.
- SAFETY D
- Acutely-Toxic-Chemicals.docx. University of California, Irvine Environmental Health & Safety.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta.
- Toxicity category r
Sources
- 1. 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
